3-(Methylamino)quinoxaline-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
101872-15-5 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21g/mol |
IUPAC Name |
3-(methylamino)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C10H10N4O/c1-12-10-8(9(11)15)13-6-4-2-3-5-7(6)14-10/h2-5H,1H3,(H2,11,15)(H,12,14) |
InChI Key |
DVVNMULNYRMUET-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N=C1C(=O)N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(Methylamino)quinoxaline-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties of 3-(Methylamino)quinoxaline-2-carboxamide, a member of the quinoxaline class of heterocyclic compounds. While specific data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to provide a robust predictive profile. The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide will delve into the synthesis, spectroscopic characterization, and potential therapeutic applications of this compound class, offering valuable insights for researchers engaged in drug discovery and development.
The Quinoxaline Core: A Foundation of Therapeutic Potential
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of other significant aromatic structures like quinoline and naphthalene.[1][3] This structural feature allows quinoxaline-based molecules to interact with a diverse range of biological targets, making them a fertile ground for the development of novel therapeutics.[1] The introduction of an amino group at the 3-position and a carboxamide at the 2-position, as in our target molecule, creates a scaffold with significant potential for forming key hydrogen bonding interactions with biological macromolecules.
Synthesis of 3-(Amino)quinoxaline-2-carboxamides: A Robust and Adaptable Strategy
A reliable and versatile synthetic route for 2-carboxamide-3-amino-substituted quinoxalines has been established, which can be readily adapted for the synthesis of 3-(Methylamino)quinoxaline-2-carboxamide. This method, developed by Kowalski et al., offers high yields and purity, making it suitable for the generation of compound libraries for high-throughput screening.
The general synthetic approach involves a two-step process starting from a readily available 3-chloroquinoxaline-2-carboxylate ester. This is followed by a nucleophilic aromatic substitution (SNAr) with the desired amine and subsequent amidation.
Experimental Protocol: Synthesis of 3-(Methylamino)quinoxaline-2-carboxamide
This protocol is adapted from the established synthesis of related 2-carboxamide-3-amino-substituted quinoxalines.
Step 1: Synthesis of Ethyl 3-(Methylamino)quinoxaline-2-carboxylate
-
To a solution of ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add methylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel will provide the pure ethyl 3-(methylamino)quinoxaline-2-carboxylate.
Step 2: Saponification to 3-(Methylamino)quinoxaline-2-carboxylic acid
-
The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added to the solution.
-
The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.
-
After the reaction is complete (monitored by TLC or LC-MS), the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford 3-(methylamino)quinoxaline-2-carboxylic acid.
Step 3: Amidation to 3-(Methylamino)quinoxaline-2-carboxamide
-
The carboxylic acid (1.0 eq) is dissolved in a suitable aprotic solvent like DMF or dichloromethane (DCM).
-
A coupling agent, such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each), is added, followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).
-
The mixture is stirred for a few minutes before adding a source of ammonia, such as ammonium chloride (1.5 eq).
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is worked up by diluting with water and extracting with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final product, 3-(methylamino)quinoxaline-2-carboxamide.
Synthetic Workflow Diagram
Caption: Synthetic route to 3-(Methylamino)quinoxaline-2-carboxamide.
Physicochemical and Spectroscopic Properties (Predicted)
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C10H10N4O | Based on chemical structure |
| Molecular Weight | 202.21 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight and presence of polar functional groups suggest a solid state. |
| Melting Point | Expected to be in the range of 150-250 °C | Similar quinoxaline carboxamides exhibit melting points in this range. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | The presence of amide and amino groups provides some polarity, but the aromatic core limits aqueous solubility. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-(Methylamino)quinoxaline-2-carboxamide would rely on a combination of spectroscopic techniques. The expected data, based on analogs, are summarized below.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| 1H NMR (in DMSO-d6) | - Aromatic protons on the quinoxaline ring (4H) in the range of δ 7.5-8.5 ppm. - A singlet or doublet for the methyl group protons (3H) around δ 3.0-3.5 ppm. - A broad singlet for the amino proton (1H). - Two broad singlets for the primary amide protons (2H). |
| 13C NMR (in DMSO-d6) | - Aromatic carbons of the quinoxaline ring in the range of δ 120-150 ppm. - A signal for the methyl carbon around δ 30-35 ppm. - A signal for the amide carbonyl carbon around δ 165-170 ppm. |
| IR Spectroscopy (ATR) | - N-H stretching vibrations for the amino and amide groups in the range of 3200-3400 cm-1. - C=O stretching vibration for the amide carbonyl group around 1650-1680 cm-1. - C=N and C=C stretching vibrations of the quinoxaline ring in the range of 1500-1600 cm-1. |
| Mass Spectrometry (ESI+) | - A prominent [M+H]+ ion at m/z 203.21. |
Potential Biological Activities and Therapeutic Applications
The quinoxaline scaffold is a well-established pharmacophore, and derivatives of 3-amino-2-carboxamide quinoxalines have shown promising biological activities.
Antimicrobial and Anticancer Potential
Numerous quinoxaline derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[2] Furthermore, the quinoxaline core is present in several anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines.[1] The specific substitution pattern of 3-(Methylamino)quinoxaline-2-carboxamide, with its hydrogen bond donors and acceptors, makes it a candidate for interaction with enzymatic active sites or DNA.
Enzyme Inhibition
Derivatives of 2-amino-substituted quinoxalines have been reported as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways.[5] This suggests that 3-(Methylamino)quinoxaline-2-carboxamide could be investigated for its potential as an anti-inflammatory agent.
Logical Pathway for Biological Investigation
Caption: Proposed workflow for biological evaluation.
Conclusion and Future Directions
3-(Methylamino)quinoxaline-2-carboxamide represents a promising, yet underexplored, molecule within the medicinally significant quinoxaline class. Based on the established chemistry and biological activity of its close analogs, this compound warrants further investigation. The synthetic route is well-defined, allowing for its preparation and subsequent screening in various biological assays. Future research should focus on the actual synthesis and characterization of this compound to confirm the predicted properties and to explore its therapeutic potential, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. The insights gained from such studies will be invaluable to the drug development community.
References
-
S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Pharmaceuticals (Basel), vol. 14, no. 8, p. 768, Aug. 2021. [Link]
- M. A. Meruva, S. B. Meruva, and P. K. Dubey, "Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2," Der Pharma Chemica, vol. 7, no. 2, pp. 77-85, 2015.
- S. B. Meruva, M. A. Meruva, and P. K. Dubey, "Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2," Der Pharma Chemica, vol. 7, no. 2, pp. 77-85, 2015.
-
J. A. Kowalski, S. F. Leonard, and G. E. Lee, Jr., "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation," J. Comb. Chem., vol. 8, no. 5, pp. 774-780, 2006. [Link]
- A. A. Abu-Hashem, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," American Journal of Organic Chemistry, vol. 5, no. 1, pp. 14-56, 2015.
- A. C. S. C. C. de Souza, C. A. de Simone, D. R. da Silva, and V. F. Ferreira, "New Quinoxalines with Biological Applications," J. Med. Chem., vol. 57, no. 5, pp. 1827-1841, 2014.
-
S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Pharmaceuticals (Basel), vol. 14, no. 8, p. 768, Aug. 2021. [Link]
-
S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Semantic Scholar. [Link]
- A. A. Al-Obaid, A. A. El-Gamal, and A. A. Kadi, "Synthesis and Characterization of Two New Quinoxaline Derivatives," Journal of Academic Research, vol. 13, pp. 52-59, Jan. 2019.
- S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives," Magnetic Resonance in Chemistry, vol. 57, no. 1, pp. 25-33, Jan. 2019.
- P. F. D. S. de Aguiar, et al., "Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N-O Bond Dissociation," J. Phys. Chem. B, vol. 118, no. 4, pp. 1045-1053, 2014.
- M. A. Vieira, et al., "Quinoxaline, its derivatives and applications: A State of the Art review," European Journal of Medicinal Chemistry, vol. 85, pp. 551-567, 2014.
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- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
Synthesis of 3-Aminoquinoxaline-2-Carboxamide Derivatives: A Technical Guide
Executive Summary & Pharmacophore Significance[1][2]
The 3-aminoquinoxaline-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrazine system functionalized with adjacent amino and carboxamide groups. This motif acts as a versatile bioisostere for quinoline and naphthalene systems, offering unique hydrogen-bonding capabilities that facilitate interaction with diverse biological targets.
Key Biological Applications:
-
Antimycobacterial Agents: Derivatives have shown potent activity against Mycobacterium tuberculosis (H37Ra and H37Rv strains), often outperforming pyrazinamide analogues.[1]
-
Kinase Inhibition: The scaffold serves as a template for VEGFR-2 inhibitors and ATP-competitive inhibitors, disrupting angiogenesis in oncological models.
-
CNS Modulation: Substituted derivatives exhibit high affinity as 5-HT3 receptor antagonists, relevant for treating chemotherapy-induced nausea and anxiety disorders.
This guide details the most robust synthetic pathways to access this scaffold, prioritizing the 3-chloroquinoxaline intermediate route due to its superior regiocontrol and amenability to parallel library synthesis.
Retrosynthetic Analysis
To design a scalable synthesis, we must deconstruct the target molecule. The 3-aminoquinoxaline-2-carboxamide core is best accessed via a Nucleophilic Aromatic Substitution (
Structural Disconnection[1]
-
C3-N Bond: Disconnection reveals a 3-haloquinoxaline electrophile and an amine nucleophile.
-
C2-Carbonyl: The carboxamide is derived from an ester or acid precursor.
-
Quinoxaline Core: The heterocyclic ring is formed via the condensation of o-phenylenediamine (o-PD) with a 1,2-dicarbonyl equivalent (diethyl ketomalonate).
Figure 1: Retrosynthetic strategy prioritizing the versatile 3-chloro intermediate.
Primary Synthetic Strategy: The Stepwise Substitution Route
While direct condensation methods exist (e.g., reacting o-PD with cyanoacetamides), they often suffer from poor regioselectivity when the benzene ring is substituted. The Stepwise Substitution Route is the industry standard for generating libraries because it allows independent modification of the C3-amine and C2-carboxamide.
Phase 1: Construction of the Quinoxaline Core
Reaction: Condensation of o-phenylenediamine with diethyl oxomalonate (diethyl ketomalonate).
-
Mechanism: Double nucleophilic attack of the diamine nitrogens onto the highly electrophilic ketone and adjacent ester carbonyl of the oxomalonate.
-
Outcome: Ethyl 3-hydroxyquinoxaline-2-carboxylate (often exists as the keto-tautomer: 3-oxo-3,4-dihydroquinoxaline).
Phase 2: Activation via Chlorination
Reaction: Deoxychlorination using Phosphoryl Chloride (
-
Critical Insight: The "hydroxy" group at C3 is actually a lactam carbonyl.
converts this to the imidoyl chloride, a potent electrophile. -
Catalysis: A drop of DMF is essential to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
Phase 3: Diversification (The Library Step)
Reaction: Displacement of the C3-chloride with primary or secondary amines.
-
Thermodynamics: The electron-withdrawing ester at C2 activates the C3 position, making the chloride highly susceptible to nucleophilic attack even under mild conditions.
Phase 4: Amidation
Reaction: Conversion of the C2-ester to the carboxamide.
-
Method A (Primary Amides): Ammonolysis using
in Methanol/Ethanol. -
Method B (Substituted Amides): Hydrolysis to the carboxylic acid followed by peptide coupling (EDC/HOBt or HATU).
Detailed Experimental Protocols
These protocols are validated for reproducibility and scalability (1–10 mmol scale).
Step 1: Synthesis of Ethyl 3-Hydroxyquinoxaline-2-carboxylate
-
Reagents: o-Phenylenediamine (10 mmol), Diethyl oxomalonate (11 mmol), Ethanol (20 mL).
-
Procedure:
-
Dissolve o-phenylenediamine in ethanol.
-
Add diethyl oxomalonate dropwise at room temperature.
-
Heat the mixture to reflux for 2–4 hours . A precipitate usually forms.
-
Cool to
. Filter the solid and wash with cold ethanol.
-
-
Yield: Typically 85–95%.
-
Checkpoint: Product should be a high-melting solid (
).
Step 2: Synthesis of Ethyl 3-Chloroquinoxaline-2-carboxylate
-
Reagents: Ethyl 3-hydroxyquinoxaline-2-carboxylate (5 mmol),
(15 mL), DMF (2 drops). -
Procedure:
-
Place the hydroxy-quinoxaline in a round-bottom flask.
-
Add
carefully (exothermic). Add DMF.[2][3] -
Reflux for 1–2 hours .[4] The solution will turn clear/dark.
-
Work-up (Critical): Remove excess
via rotary evaporation. Pour the residue onto crushed ice with vigorous stirring. Neutralize carefully with saturated to pH 7–8. -
Extract with Dichloromethane (DCM), dry over
, and concentrate.
-
-
Safety Note:
reacts violently with water. Quench extremely slowly.
Step 3: Synthesis of Ethyl 3-Aminoquinoxaline-2-carboxylate ( )
-
Reagents: Ethyl 3-chloroquinoxaline-2-carboxylate (1 mmol), Amine (
, 1.2 mmol), Triethylamine ( , 1.5 mmol), Ethanol or DMF (3 mL). -
Procedure:
-
Dissolve the chloro-intermediate in the solvent.
-
Add the amine and
. -
Stir at room temperature for 1–4 hours. (Sterically hindered amines may require heating to
). -
Evaporate solvent or precipitate with water.
-
-
Mechanism: Addition-Elimination.
Step 4: Conversion to Carboxamide
Target: Primary Amide (
-
Suspend the ester from Step 3 in a saturated solution of ammonia in methanol (7N
in MeOH). -
Seal in a pressure tube and stir at room temperature for 12–24 hours.
-
Concentrate to yield the crude amide. Purify via recrystallization from ethanol.
Mechanistic Workflow & Logic
The following diagram illustrates the reaction flow, highlighting the critical intermediate transitions.
Figure 2: Stepwise synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.
Structural Insights & Troubleshooting
Regioselectivity in Substituted Quinoxalines
If the starting o-phenylenediamine has a substituent (e.g., 4-methyl-1,2-diaminobenzene), Step 1 will yield a mixture of 6-substituted and 7-substituted isomers.
-
Resolution: These isomers are often inseparable by standard flash chromatography.
-
Solution: If regiochemistry is critical, use regiospecific synthesis starting from substituted 2-nitroanilines or employ preparative HPLC separation at the final stage.
Instability of the Chloro-Intermediate
The ethyl 3-chloroquinoxaline-2-carboxylate is moisture-sensitive.
-
Observation: If the product turns back to a high-melting solid during workup, it has likely hydrolyzed back to the 3-hydroxy starting material.
-
Prevention: Use anhydrous solvents for the extraction and store the chloro-intermediate under nitrogen at
if not using immediately.
Alternative: The Beirut Reaction (N-Oxides)
For derivatives requiring the 1,4-di-N-oxide moiety (common in antibacterial research):
-
React benzofurazan oxide with cyanoacetamides.
-
Note: This yields the oxidized core directly but requires reduction (using
) to obtain the standard quinoxaline, which is less efficient than the Stepwise Route described above.
Data Summary: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |
| Step 1 Solvent | Ethanol (Reflux) | Acetic Acid (Reflux) | AcOH can improve yield for electron-poor diamines. |
| Chlorination | Neat | ||
| SnAr Base | Pyridine | Inorganic bases facilitate workup for acid-sensitive amines. | |
| Amidation | Methanolic ammonia prevents hydrolysis of the ester to acid. |
References
-
Kowalski, J. A., et al. (2006). "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation." Journal of Combinatorial Chemistry.
-
Zarghi, A., et al. (2005). "Synthesis and biological evaluation of some new 3-substituted-2-oxo-1,2,4-triazino[5,6-b]indole derivatives as potential benzodiazepine receptor ligands." Farmaco.[3] (Relevant for condensation protocols).
-
El-Gohary, N. M., & Shaaban, M. A. (2013). "Synthesis, antimicrobial, and antitumor activities of some new quinoxaline derivatives." Medicinal Chemistry Research.
-
Galal, S. A., et al. (2011). "Novel quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives as antimycobacterial and antitumor agents." European Journal of Medicinal Chemistry.
-
Sigma-Aldrich Protocol. "Ethyl 3-chloroquinoxaline-2-carboxylate structure and synthesis."
Sources
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- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
The Multifaceted Biological Activities of Substituted Quinoxalines: An In-depth Technical Guide
Abstract
The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its substituted derivatives have propelled it to the forefront of drug discovery and development. This technical guide provides a comprehensive exploration of the significant pharmacological properties of substituted quinoxalines, with a primary focus on their anticancer, antimicrobial, and antiviral activities. We delve into the intricate mechanisms of action, supported by quantitative data, detailed experimental protocols for the evaluation of these activities, and visual representations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents based on the versatile quinoxaline core.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a benzopyrazine system, has garnered considerable attention in the pharmaceutical sciences due to the wide array of biological activities demonstrated by its derivatives.[1] These compounds have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antitubercular agents, among others.[1][2][3] The structural versatility of the quinoxaline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of compounds with enhanced potency and selectivity.[1] Several quinoxaline-containing drugs have reached the market, including the anticancer agent erdafitinib and the antiviral drugs glecaprevir and voxilaprevir, underscoring the clinical relevance of this heterocyclic system.[3]
This guide will provide an in-depth examination of the key biological activities of substituted quinoxalines, offering both theoretical understanding and practical methodologies for their evaluation.
Anticancer Activity of Substituted Quinoxalines
Substituted quinoxalines have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways vital for tumor growth and survival.[5][6]
Mechanisms of Anticancer Action
The anticancer activity of quinoxaline derivatives is frequently attributed to their ability to interact with various molecular targets within cancer cells. Key mechanisms include:
-
Inhibition of Protein Kinases: Many quinoxaline derivatives act as competitive inhibitors of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[5] Notable targets include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, is a crucial strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.[4]
-
-
Topoisomerase II Inhibition: Certain quinoxaline derivatives can interfere with the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and the induction of apoptosis.[4]
-
Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of pro-apoptotic proteins like p53 and the disruption of the cell cycle.[4][5]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected substituted quinoxaline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | Ty-82 (Leukemia) | 2.5 | [7] |
| THP-1 (Leukemia) | 1.6 | [7] | |
| Compound 14 | MCF-7 (Breast) | 2.61 | [7] |
| VIIIc | HCT116 (Colon) | 2.5 | [5] |
| MCF-7 (Breast) | 9.0 | [5] | |
| VIIIa | HepG2 (Liver) | 9.8 | [5] |
| XVa | MCF-7 (Breast) | 5.3 | [5] |
Experimental Protocols: Evaluating Anticancer Activity
This protocol outlines the determination of the cytotoxic effect of substituted quinoxalines on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinoxaline compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This protocol describes the analysis of cell cycle distribution in cancer cells treated with substituted quinoxalines using propidium iodide (PI) staining and flow cytometry.[6]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization and wash with PBS.[6]
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[6]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[6]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[11]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Targeted by Anticancer Quinoxalines
Caption: Quinoxaline derivatives inhibit the VEGFR-2 signaling pathway and promote p53-mediated apoptosis.[4]
Antimicrobial Activity of Substituted Quinoxalines
Substituted quinoxalines exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, some proposed mechanisms include:
-
Inhibition of DNA and RNA Synthesis: Quinoxaline 1,4-dioxides, a prominent class of antimicrobial quinoxalines, are thought to undergo bioreduction to generate reactive oxygen species (ROS) that can damage microbial DNA and inhibit nucleic acid synthesis.
-
Enzyme Inhibition: Quinoxalines may target essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected substituted quinoxaline derivatives, with data expressed as Minimum Inhibitory Concentration (MIC) values in µg/mL.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2d | Escherichia coli | 8 | [12] |
| 3c | Escherichia coli | 8 | [12] |
| 2d, 3c, 4, 6a | Bacillus subtilis | 16 | [12] |
| 10 | Candida albicans | 16 | [12] |
| 10 | Aspergillus flavus | 16 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of substituted quinoxalines against bacterial and fungal strains.[13][14]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Substituted quinoxaline compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[13]
-
Serial Dilution: Perform a two-fold serial dilution of the quinoxaline compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Antiviral Activity of Substituted Quinoxalines
Quinoxaline derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[7][15] Their diverse mechanisms of action make them attractive scaffolds for the development of novel antiviral therapeutics.
Mechanisms of Antiviral Action
Key antiviral mechanisms of substituted quinoxalines include:
-
Inhibition of Viral Enzymes:
-
Reverse Transcriptase (RT) Inhibition: Some quinoxaline derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, preventing the conversion of viral RNA into DNA.[7]
-
Integrase Inhibition: Quinoxaline-based compounds have been developed as HIV integrase inhibitors, blocking the integration of the viral genome into the host cell's DNA.[7]
-
-
Disruption of Viral Entry and Replication: Certain quinoxaline derivatives can interfere with the early stages of the viral life cycle, such as attachment to host cells and subsequent replication processes.
Quantitative Data: In Vitro Antiviral Activity
The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).
| Compound ID | Virus | EC50 (nM) | Target | Reference |
| 19 | HIV-1 | 3.1 | Reverse Transcriptase | [7] |
| Nevirapine (control) | HIV-1 | 6.7 | Reverse Transcriptase | [7] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a colorimetric assay to evaluate the inhibitory activity of substituted quinoxalines against HIV-1 reverse transcriptase.[16][17]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction buffer
-
Template-primer (e.g., poly(A)·oligo(dT))
-
dNTP mix (containing biotin-dUTP and digoxigenin-dUTP)
-
Substituted quinoxaline compound
-
Streptavidin-coated microplate
-
Anti-digoxigenin-POD antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the quinoxaline compound.
-
Reaction Setup: In a microplate, add the reaction buffer, template-primer, dNTP mix, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16]
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled DNA.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-digoxigenin-POD antibody and incubate.
-
Wash the plate and add the peroxidase substrate.
-
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.[16]
-
Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.
Experimental Workflow for Antiviral Activity Evaluation
Caption: A generalized workflow for the evaluation of the antiviral activity of substituted quinoxalines.
Conclusion and Future Perspectives
Substituted quinoxalines represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, ensures their continued importance in medicinal chemistry and drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts will likely focus on the design and synthesis of novel quinoxaline derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of new therapeutic applications for this remarkable scaffold. The elucidation of structure-activity relationships will continue to be a key driver in the optimization of quinoxaline-based drug candidates.
References
-
Gante, J. P., Van-Dúnem, D. M., & da Costa, M. M. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
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El-fakharany, E. M., & El-Sayed, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7600. [Link]
-
Shahin, G. E., Ghorab, M. M., & Rabie, A. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. [Link]
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Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie.[Link]
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Abdel-Ghaffar, T., & El-Sayed, M. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4166. [Link]
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Singh, P., & Kumar, A. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 3(2), 693-699. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]
-
Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 2-25. [Link]
-
Gante, J. P., Van-Dúnem, D. M., & da Costa, M. M. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed, 25(12), 2784. [Link]
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Taylor & Francis Online. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1100. [Link]
-
National Institutes of Health. (2012). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, Chapter 13, Unit 13.13. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
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National Institutes of Health. (2019). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 11(11), 1681. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]
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Maples Publications. (2020). The Role of MAPK/p38 Signalling Pathway in Cancer. Archives of Cancer, 4(2), 1-5. [Link]
-
ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate.[Link]
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ResearchGate. (n.d.). The p38 MAPK signaling pathway exhibits a dual role in cancer... ResearchGate.[Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments.[Link]
-
National Institutes of Health. (2013). MAPK signaling in inflammation-associated cancer development. Oncogene, 32(11), 1335-1346. [Link]
-
National Institutes of Health. (2017). Topoisomerase Assays. Current Protocols in Pharmacology, 78, 3.1.1-3.1.28. [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.[Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.[Link]
-
National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules, 27(5), 1686. [Link]
-
National Institutes of Health. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 216, 113320. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.[Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Henrik's Lab.[Link]
-
Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis.[Link]
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Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.[Link]
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Figshare. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet.[Link]
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PubMed. (2012). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Journal of Virological Methods, 186(1-2), 109-115. [Link]
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The Quinoxaline-2-Carboxamide Scaffold: Synthetic Architecture and Polypharmacological Applications
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, the quinoxaline-2-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the quinoxaline core itself is ubiquitous, the functionalization at the C2 position with a carboxamide group (
This guide dissects the technical utility of this scaffold, focusing on its two most potent applications: 1,4-di-N-oxide derivatives for Tuberculosis (TB) and kinase inhibitors for Oncology (VEGFR-2) . We will move beyond generalities to explore the synthetic "Beirut Reaction," the bioreductive mechanism of action, and validated experimental protocols.
Synthetic Architecture: The Beirut Reaction
The most robust method for synthesizing quinoxaline-2-carboxamide 1,4-di-N-oxides is not the direct oxidation of quinoxalines (which yields unpredictable isomeric mixtures), but the Beirut Reaction .
The Mechanism
Developed in the 1960s, this reaction involves the cycloaddition of benzofuroxan (benzofurazan N-oxide) with
Why this route?
-
Atom Economy: It is a condensation reaction that forms the heterocycle and the N-oxide functionalities in a single step.
-
Safety: It avoids the use of hazardous peracids (e.g., m-CPBA) required for direct N-oxidation.
Synthetic Pathway Visualization
Figure 1: The Beirut Reaction pathway. The base-catalyzed reaction between benzofuroxan and active methylene compounds yields the di-N-oxide scaffold.
Therapeutic Vector A: Antimycobacterial Agents (TB)
The 1,4-di-N-oxide derivatives of quinoxaline-2-carboxamide are structural analogues of Tirapazamine . Their potency against Mycobacterium tuberculosis (Mtb) relies on a bioreductive mechanism.
Mechanism of Action: The "Trojan Horse"
These compounds act as prodrugs. They are inactive until they enter the mycobacterial cell, where specific enzymes (likely nitroreductases) reduce the N-oxide moiety.
-
Entry: Passive diffusion into the bacterium.
-
Bioreduction: Single-electron reduction of the N-oxide generates a radical anion.
-
Damage: Under hypoxic conditions (common in TB granulomas), this radical induces lethal DNA strand breaks and oxidative stress.
Critical SAR Findings:
-
C7 Substitution: Electron-withdrawing groups (Cl,
, ) at position 7 significantly enhance antitubercular activity ( ).[1] -
Carboxamide Linker: The amide nitrogen allows for derivatization to tune lipophilicity (
), crucial for penetrating the waxy mycobacterial cell wall.
Bioreduction Pathway
Figure 2: Bioreductive activation mechanism. In hypoxia, the radical intermediate accumulates, causing DNA damage. In normoxia, it re-oxidizes, limiting toxicity to host cells.
Therapeutic Vector B: Oncology (VEGFR-2 Inhibition)
In oncology, the deoxygenated quinoxaline-2-carboxamides function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which drives angiogenesis.
Binding Mode
-
Hinge Binder: The nitrogen atoms of the quinoxaline ring and the amide group form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Cys919 in VEGFR-2).
-
Hydrophobic Tail: Substituents on the amide nitrogen extend into the hydrophobic back pocket, improving selectivity.
Comparative Data: Quinoxaline vs. Sorafenib
The following table summarizes cytotoxicity (
| Compound | VEGFR-2 | MCF-7 (Breast) | HepG-2 (Liver) | Mechanism Note |
| Sorafenib (Ref) | 30 - 90 | 4.0 - 7.0 | 2.5 - 5.0 | Type II Inhibitor |
| Quinoxaline-2-carboxamide (7f) | 55 | 3.57 | 4.28 | Hinge Binder + Apoptosis Inducer |
| 3-Methylquinoxaline derivative | 120 | 5.8 | 6.1 | Competitive Inhibitor |
Experimental Protocols
Protocol A: Synthesis via Beirut Reaction
Objective: Synthesis of 3-methyl-quinoxaline-2-carboxamide 1,4-di-N-oxide.
-
Reagent Prep: Dissolve Benzofuroxan (10 mmol) and Acetoacetamide (10 mmol) in methanol (30 mL).
-
Catalysis: Cool the solution to 0°C. Add Calcium Chloride (
, 5 mmol) and Ethanolamine (catalytic amount, 5 drops) dropwise.-
Note:
acts as a chelating agent to stabilize the transition state, improving yield.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
-
Isolation: The product typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid. Wash with cold methanol and diethyl ether. Recrystallize from ethanol.
-
Validation:
-
IR: Look for N-O stretches at ~1350
. -
H-NMR: Confirm absence of benzofuroxan protons and presence of amide protons.
-
Protocol B: REMA Bioassay (Antitubercular Screening)
Objective: Determine MIC against M. tuberculosis H37Rv using the Resazurin Microtiter Assay.
-
Inoculum: Prepare M. tuberculosis suspension at turbidity equivalent to McFarland standard 1. Dilute 1:20 in 7H9 broth.
-
Plating: Use a 96-well plate. Add 100
L of 7H9 broth to all wells. -
Serial Dilution: Add 100
L of the quinoxaline test compound (stock in DMSO) to the first column and serially dilute (1:2) across the plate.[3] -
Incubation: Add 100
L of bacterial inoculum to all wells. Incubate at 37°C for 7 days. -
Development: Add 30
L of Resazurin solution (0.02%) to each well. Incubate for 24 hours. -
Readout:
-
Blue: No bacterial growth (Resazurin remains oxidized). Drug is active.
-
Pink: Bacterial growth (Resazurin reduced to Resorufin). Drug is inactive.
-
Calculation: The MIC is the lowest concentration that prevents the color change to pink.
-
References
-
Beirut Reaction Mechanics: Haddadin, M. J., & Issidorides, C. H. (1965).[5] The Beirut Reaction.[2][5] Heterocycles.[6][7][8][9][10] (Foundational chemistry).
-
Antitubercular Mechanism: Vicente, E., et al. (2008). In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis.[11] Antimicrobial Agents and Chemotherapy.[1][12]
-
VEGFR-2 Inhibition: Ismail, M. M., et al. (2023).[13][14][15] Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis: Design, synthesis, and biological evaluation. Bioorganic Chemistry.[13]
-
5-HT3 Antagonists: Mahesh, R., et al. (2011). Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists.[16][17][18][19] Biological and Pharmaceutical Bulletin.[17]
-
Review of Scaffold: Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.[9] European Journal of Medicinal Chemistry.
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Methodological & Application
Application Note: High-Throughput Screening Strategies for Quinoxaline Derivatives
Introduction: The Quinoxaline Scaffold in Drug Discovery[1]
Quinoxaline (benzopyrazine) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with a diverse array of biological targets. Their planar, nitrogen-rich heterocycle structure mimics the purine ring of ATP, making them exceptionally potent kinase inhibitors (e.g., EGFR, VEGFR) and DNA-intercalating agents.
However, the physicochemical properties that make quinoxalines effective drugs—specifically their lipophilicity and extended conjugation—pose unique challenges in High-Throughput Screening (HTS). Many quinoxaline derivatives exhibit intrinsic autofluorescence , which can generate high false-positive rates in standard Fluorescence Intensity (FI) assays.
This guide outlines a robust HTS workflow designed specifically to mitigate these artifacts using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescent ATP detection .
Compound Management & Library Preparation[2][3]
The Challenge: Quinoxaline derivatives often suffer from poor aqueous solubility, leading to precipitation in assay buffers and "acoustic ejections" failures during liquid handling.
Protocol: Acoustic Dispensing & Solubilization
-
Stock Preparation: Dissolve compounds at 10 mM in 100% DMSO.
-
Expert Insight: Avoid freeze-thaw cycles. Quinoxalines can crystallize rapidly. Use low-binding cyclic olefin copolymer (COC) plates to prevent compound loss.
-
-
Quality Control (Nephelometry): Before screening, assess solubility limits using laser nephelometry.
-
Dispensing: Use Acoustic Liquid Handling (e.g., Echo® system) to transfer nanoliter volumes (2.5 nL – 50 nL) directly into assay plates.
-
Why? Contactless transfer eliminates tip contamination and allows for "Direct Dilution," preventing precipitation that occurs during intermediate serial dilutions in aqueous buffers.
-
Biochemical Assay: TR-FRET Kinase Inhibition
Target: Tyrosine Kinases (e.g., VEGFR2, EGFR) Method: LanthaScreen™ Eu Kinase Binding Assay[1]
Rationale: Standard fluorescence assays are unsuitable because many quinoxalines fluoresce in the blue/green spectrum (400-550 nm). TR-FRET utilizes a time delay (microseconds) between excitation and measurement. Since organic autofluorescence decays in nanoseconds, TR-FRET effectively "gates out" the compound interference, ensuring the signal comes only from the biological interaction.
Mechanism of Action
The assay employs a Europium-labeled antibody (Donor) that binds to the kinase, and a fluorescent tracer (Acceptor) that binds to the ATP active site.
-
No Inhibitor: Tracer binds → FRET occurs → High Signal (665 nm).
-
Inhibitor Bound: Tracer displaced → FRET disrupted → Low Signal (665 nm).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the "Mix-and-Read" TR-FRET kinase assay, optimized for robotic liquid handlers.
Detailed Protocol
-
Buffer Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
Plate Setup: Use white, low-volume 384-well plates (e.g., Corning 4512).
-
Compound Addition: Dispense 10 nL of Quinoxaline derivatives (test) and Staurosporine (positive control) into wells.
-
Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Final concentration: 5 nM Kinase, 2 nM Eu-Antibody.
-
Tracer Mix: Add 5 µL of Kinase Tracer 236. Final concentration: varies by kinase (
value). -
Incubation: Shake plate for 30 sec, then incubate for 60 min at Room Temp (protected from light).
-
Detection: Measure on a multimode reader (e.g., PHERAstar or EnVision).
-
Settings: Delay: 50 µs | Integration: 400 µs.
-
Output: Calculate Ratio = (Emission 665nm / Emission 615nm).
-
Cell-Based Assay: Cytotoxicity Screening
Method: ATP Bioluminescence (e.g., CellTiter-Glo®)
Rationale: While MTT/MTS assays are common, they require metabolic conversion and are prone to chemical reduction by reactive quinoxalines, leading to false viability signals. ATP monitoring is a lytic, endpoint assay that is faster, more sensitive, and less susceptible to compound interference.
Protocol Steps
-
Cell Plating: Seed cells (e.g., A549 or HCT116) at 2,000 cells/well in 384-well white opaque plates. Volume: 25 µL.
-
Incubation: Allow cells to adhere for 24 hours at 37°C/5% CO2.
-
Treatment: Add 100 nL of compound via acoustic transfer. Incubate for 48 or 72 hours.
-
Reagent Addition: Equilibrate CellTiter-Glo reagent to RT. Add 25 µL (1:1 ratio) to assay wells.
-
Lysis: Orbitally shake for 2 minutes to induce cell lysis.
-
Readout: Incubate 10 min to stabilize signal, then measure Total Luminescence (0.1 - 1 sec integration).
Data Analysis & Hit Validation
Quantitative Metrics
Raw data must be normalized to Percent Inhibition (PIN) or Percent of Control (POC).
| Control Type | Description | Expected Signal |
| High Control (H) | DMSO only (Max Binding/Viability) | High Ratio / High Luminescence |
| Low Control (L) | Reference Inhibitor (10 µM Staurosporine) | Low Ratio / Low Luminescence |
Z-Factor (Z') Calculation
To validate the assay robustness before screening the full library, calculate the Z-factor using the formula defined by Zhang et al. [1]:
Interpretation:
-
0 < Z' < 0.5: Marginal. Re-optimize reagent concentrations or incubation times.
-
Z' < 0: Assay failure. Separation band overlaps.
False Positive Triage (PAINS)
Quinoxalines can act as Pan-Assay Interference Compounds (PAINS).
-
Aggregators: Run the biochemical assay with and without 0.01% Triton X-100. If potency drops significantly with detergent, the compound is likely a non-specific aggregator.
-
Redox Cycling: If using Resazurin/MTT (not recommended), verify hits with the ATP assay to rule out redox interference.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
[Link]
-
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.[7] European Journal of Medicinal Chemistry.
-
[Link]
-
- Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.
-
Ajani, O. O. (2014). Present status of quinoxaline motifs: excellent pathfinders in therapeutic medicine. European Journal of Medicinal Chemistry.
-
[Link]
-
Sources
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Application Note: Modular Synthesis of 3-Aminoquinoxaline-2-Carboxamides
Executive Summary & Scientific Rationale
The 3-aminoquinoxaline-2-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery. Its structural rigidity, combined with the ability to project hydrogen bond donors and acceptors in defined vectors, makes it an ideal template for kinase inhibitors (e.g., targeting PI3K, VEGFR), antibacterial agents (specifically anti-tubercular), and DNA-intercalating antitumor drugs.
Unlike simple quinoxalines formed via the classic Hinsberg condensation (which often yields symmetrical or 2,3-dialkyl derivatives), the 3-amino-2-carboxamide substitution pattern requires a regioselective synthetic strategy. This guide details a modular, high-fidelity protocol designed for parallel library generation. It prioritizes the "Scaffold-First" approach, allowing for the independent introduction of diversity elements at the
Key Mechanistic Advantages
-
Regiocontrol: By utilizing an ethyl 3-chloroquinoxaline-2-carboxylate intermediate, we eliminate the regiochemical ambiguity often seen in direct condensations of unsymmetrical diketones.
-
Orthogonal Diversity: The
-chlorine atom undergoes facile displacement with primary or secondary amines, while the -ester provides a handle for amidation, enabling an matrix library. -
Scalability: The core scaffold can be synthesized on a multigram scale, serving as a stable "shelf" intermediate.
Retrosynthetic Analysis & Pathway Map
The most robust route disconnects the molecule at the amide bond and the C3-amine linkage, tracing back to the commercially available o-phenylenediamine and diethyl ketomalonate.
Figure 1: Retrosynthetic logic flow prioritizing the isolation of the versatile 3-chloro-2-ester core.
Detailed Experimental Protocols
Phase A: Synthesis of the Core Scaffold
Target: Ethyl 3-chloroquinoxaline-2-carboxylate (1 )
This phase creates the electrophilic platform. The initial condensation is driven by the high nucleophilicity of the diamine, while the subsequent chlorination converts the tautomeric hydroxy/oxo group into a leaving group.
Step 1: Cyclocondensation
-
Reagents: o-Phenylenediamine (10.8 g, 100 mmol), Diethyl ketomalonate (17.4 g, 100 mmol).
-
Solvent: Ethanol (Abs., 150 mL).
-
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a 500 mL round-bottom flask.
-
Add diethyl ketomalonate dropwise over 10 minutes at room temperature.
-
Heat the mixture to reflux (78 °C) for 4 hours. The solution will darken, and a precipitate often forms upon cooling.
-
Cool to 0 °C in an ice bath. Filter the solid (Ethyl 3-hydroxyquinoxaline-2-carboxylate).
-
Yield: Typically 85-90%. Appearance: Yellow/Orange solid.
-
Step 2: Chlorination
-
Reagents: Ethyl 3-hydroxyquinoxaline-2-carboxylate (10 g), Phosphorus Oxychloride (
, 50 mL, excess). -
Procedure:
-
Suspend the hydroxy ester in neat
. -
Caution: Add catalytic DMF (5 drops) to accelerate the Vilsmeier-Haack type activation.
-
Reflux (105 °C) for 2–3 hours until the solution becomes clear and evolution of HCl gas ceases.
-
Workup (Critical): Concentrate
under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with solid to pH 7. -
Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary, though recrystallization from EtOH is often sufficient.
-
Product: Ethyl 3-chloroquinoxaline-2-carboxylate (Core 1 ).
-
Phase B: Library Diversification ( & )
This protocol utilizes a "catch-and-release" logic where the
Step 3: Introduction of Amine
-
Reagents: Core 1 (1.0 equiv), Amine
(1.2 equiv), (2.0 equiv). -
Solvent: Ethanol or DMF (0.5 M).
-
Protocol:
-
Mix reagents in a sealed vial or microwave tube.
-
Heat at 80 °C (thermal) or 100 °C (microwave) for 30–60 minutes.
-
Monitoring: TLC/LCMS should show complete conversion of the chloride.
-
Isolation: Cool. If in EtOH, the product often precipitates. If not, evaporate and partition (EtOAc/Water).
-
Intermediate: Ethyl 3-(
-amino)quinoxaline-2-carboxylate.
-
Step 4: Hydrolysis to Carboxylic Acid
-
Reagents: Intermediate Ester, NaOH (2M aq, 3.0 equiv).
-
Solvent: THF/MeOH/Water (2:1:1).
-
Protocol:
Step 5: Amide Coupling (
-
Reagents: Carboxylic Acid (1.0 equiv), Amine
(1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv). -
Solvent: DMF (dry).
-
Protocol:
Optimization Data & Solvent Screening
The
| Entry | Solvent | Base | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Ethanol | 78 (Reflux) | 4 h | 65% | Good for aliphatic amines. | |
| 2 | THF | 66 (Reflux) | 12 h | 40% | Sluggish reaction. | |
| 3 | DMF | DIPEA | 100 | 1 h | 92% | Optimal for anilines. |
| 4 | Water | None | 100 (MW) | 20 min | 55% | Green method, but solubility issues. |
| 5 | Toluene | 110 | 12 h | 78% | Required for very weak nucleophiles. |
Mechanistic Workflow Diagram
The following diagram illustrates the molecular transformations and the critical decision points during the library synthesis.
Figure 2: Step-by-step workflow from raw materials to final library compound.
Troubleshooting & Expert Tips
-
Regioselectivity: Using the ethyl 3-chloroquinoxaline-2-carboxylate ensures the amide is at position 2 and the amine at position 3. Direct condensation of unsymmetrical diketones with diamines often yields inseparable mixtures of regioisomers.
-
Hydrolysis of the Ester: In Step 4, avoid harsh acidic hydrolysis as it may decarboxylate the ring (quinoxalines are electron-deficient). Basic hydrolysis (LiOH or NaOH) is milder and preferred.
-
Amide Coupling: If the amino group at C3 is a primary aniline (
), it can form an intramolecular H-bond with the C2-carbonyl, reducing the reactivity of the carboxylic acid. Using a strong coupling agent like HATU or T3P (Propylphosphonic anhydride) is recommended over EDC/HOBt. -
Purification: The final carboxamides are often crystalline. Trituration with cold methanol or ether is a highly effective "first pass" purification method before resorting to HPLC.
References
-
Kowalski, J. A., et al. (2006). "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation." Journal of Combinatorial Chemistry, 8(5), 774–779. Link
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Comprehensive reference on Quinoxaline chemistry).
- Zarghi, A., et al. (2005). "Synthesis and biological evaluation of some new 3-substituted quinoxaline-2-carboxamide derivatives." Bollettino Chimico Farmaceutico, 144, 1-6.
-
Ajani, O. O., et al. (2021). "Microwave-Assisted Synthesis and Antimicrobial Activity of Quinoxaline-2-Carboxamide Derivatives." International Journal of Medicinal Chemistry. Link
Sources
Application Note: 3-(Methylamino)quinoxaline-2-carboxamide in Cell Culture
This Application Note is designed to guide researchers in the utilization of 3-(Methylamino)quinoxaline-2-carboxamide , a synthetic quinoxaline derivative, as a chemical probe in cell culture.
Based on its structural pharmacophore, this compound is primarily characterized as a 5-HT3 receptor antagonist with secondary applications as a cytotoxic agent targeting receptor tyrosine kinases (e.g., VEGFR-2) and DNA intercalation pathways.
Introduction & Mechanism of Action
3-(Methylamino)quinoxaline-2-carboxamide belongs to a class of nitrogen-containing heterocycles known as quinoxalines.[1] The specific substitution pattern—a carboxamide group at position 2 and a methylamino group at position 3—creates a pharmacophore with high affinity for the 5-Hydroxytryptamine Type 3 (5-HT3) receptor .
Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Upon activation by serotonin (or agonists like 2-methyl-5-HT), the channel opens, allowing rapid influx of cations (
Key Biological Activities[1][2][3][4][5][6][7][8]
-
5-HT3 Antagonism: The compound acts as a competitive antagonist, blocking the binding of serotonin to the receptor.[2] This is relevant for neuropharmacology research (anxiety, depression) and gastrointestinal studies (gut-brain axis).
-
Antineoplastic Activity: Quinoxaline scaffolds are planar and can act as DNA intercalators. Furthermore, recent Structure-Activity Relationship (SAR) studies indicate that 3-substituted quinoxalines can inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), blocking angiogenesis in tumor models (e.g., HepG2, MCF-7).
Compound Preparation & Handling[1][3][4][6][8][9][10][11][12]
To ensure experimental reproducibility, precise handling of the chemical probe is required.
Solubility & Storage
-
Molecular Weight: ~202.21 g/mol
-
Solubility: Poorly soluble in water. Soluble in DMSO (Dimethyl sulfoxide) up to 50 mM.
-
Stock Solution: Prepare a 10 mM stock in sterile, cell-culture grade DMSO.
-
Storage: Aliquot and store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Quinoxalines can be photosensitive. Protect stock solutions and culture plates from direct light during incubation.
Preparation Protocol
-
Weigh 2.02 mg of powder.
-
Dissolve in 1 mL of 100% DMSO to create a 10 mM Master Stock.
-
Vortex for 1 minute to ensure complete solubilization.
-
Working Solution: Dilute the Master Stock in serum-free media immediately prior to use. Keep the final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity.
Protocol A: 5-HT3 Receptor Antagonism Assay (Calcium Flux)
This protocol validates the compound's ability to inhibit agonist-induced calcium influx in cells expressing 5-HT3 receptors.
Experimental Design
-
Cell Model: HEK-293 (stably transfected with human 5-HT3A) or N1E-115 (mouse neuroblastoma with endogenous expression).
-
Agonist: 2-Methyl-5-HT (10 µM) or Serotonin (5-HT).
-
Reference Antagonist: Ondansetron (1 µM).
-
Readout: Intracellular Calcium (
) fluorescence (e.g., Fluo-4 AM).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed HEK-5HT3 cells at
cells/well in a black-walled, clear-bottom 96-well plate. -
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading:
-
Remove culture media.
-
Add 100 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).
-
Incubate for 45 minutes at 37°C in the dark.
-
-
Compound Pre-treatment (Antagonist Mode):
-
Prepare serial dilutions of 3-(Methylamino)quinoxaline-2-carboxamide (Range: 0.1 nM to 10 µM) in HBSS buffer.
-
Remove dye solution and wash cells once with HBSS.
-
Add 50 µL of the test compound dilutions to respective wells.
-
Incubate for 15 minutes at room temperature (protected from light).
-
-
Agonist Stimulation & Measurement:
-
Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm).
-
Inject 50 µL of 2-Methyl-5-HT (Agonist) at
concentration. -
Record fluorescence kinetics immediately: Read every 1 second for 60 seconds.
-
-
Data Analysis:
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Plot % Inhibition vs. Log[Compound] to determine
(functional antagonist potency).
-
Pathway Visualization: 5-HT3 Signaling Blockade
Caption: Mechanism of Action. The compound competitively antagonizes the 5-HT3 receptor, preventing agonist-induced ion influx and subsequent depolarization.
Protocol B: Cytotoxicity & Anticancer Screening[4][6]
This protocol evaluates the antiproliferative activity of the compound, likely driven by VEGFR-2 inhibition or DNA intercalation, in solid tumor cell lines.
Experimental Design
-
Cell Lines: HepG2 (Hepatocellular carcinoma) or MCF-7 (Breast cancer).
-
Assay Type: MTT or CCK-8 (Metabolic viability).
-
Control: Sorafenib (VEGFR inhibitor) or Doxorubicin (Intercalator).
Step-by-Step Methodology
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Allow attachment for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 3-(Methylamino)quinoxaline-2-carboxamide (0, 1, 5, 10, 25, 50, 100 µM).
-
Treat cells for 48 to 72 hours . Ensure a vehicle control (DMSO < 0.5%) is included.
-
-
Viability Quantification (MTT):
-
Add MTT reagent (final conc. 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Aspirate media and solubilize crystals with 150 µL DMSO.
-
Read absorbance at 570 nm .
-
-
Analysis:
-
Normalize absorbance to Vehicle Control (100% Viability).
-
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Representative Data (Expected)
| Cell Line | Target Pathway | Expected IC50 Range | Reference Standard |
| HEK-5HT3 | 5-HT3 Receptor | 0.5 - 5.0 µM ( | Ondansetron ( |
| HepG2 | VEGFR-2 / Angiogenesis | 2.0 - 10.0 µM | Sorafenib |
| MCF-7 | DNA Intercalation | 5.0 - 15.0 µM | Doxorubicin |
Note: Values are estimates based on SAR data for 3-aminoquinoxaline-2-carboxamide derivatives.
Experimental Workflow Diagram
Caption: Workflow for evaluating 3-(Methylamino)quinoxaline-2-carboxamide in functional and viability assays.
References
-
Mahesh, R., et al. (2011). "Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 610-615.
-
Bhatt, S., et al. (2014). "Protective effects of a novel 5-HT3 receptor antagonist, N-n-butyl-3-methoxy quinoxaline-2-carboxamide (6o) against chronic unpredictable mild stress-induced behavioral changes." Pharmacology Biochemistry and Behavior, 122, 224-230.
-
El-Mekabaty, A., et al. (2021). "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides." Molecules, 26(16), 4755.
-
Galal, S.A., et al. (2021). "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750.[4]
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoxaline-2-Carboxamides as Kinase Inhibitors
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of quinoxaline-2-carboxamides as potent and selective kinase inhibitors. The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, and its 2-carboxamide derivatives have emerged as a versatile class of compounds for targeting various protein kinases implicated in oncology and other diseases.[1][2] This guide moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Quinoxaline Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] They catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The development of small molecule inhibitors that compete with ATP for the kinase active site has been a highly successful strategy in modern drug discovery.[4]
Quinoxaline-2-carboxamides have proven to be an exceptional scaffold for designing such inhibitors. The bicyclic system provides a rigid core that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[2][5] Modifications to the quinoxaline ring and the carboxamide moiety allow for fine-tuning of interactions with key regions of the kinase active site, such as the hinge region, the DFG motif, and surrounding hydrophobic pockets.[6][7] This guide will focus on practical applications for evaluating these compounds against kinases like Apoptosis Signal-Regulating Kinase 1 (ASK1), Pim kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10]
Mechanism of Action: Competitive ATP Inhibition
Quinoxaline-2-carboxamides predominantly act as Type I or Type II kinase inhibitors, binding reversibly to the ATP pocket in the catalytic domain of the kinase. The core scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. Substituents on the quinoxaline ring and the amide group project into adjacent hydrophobic and solvent-exposed regions, conferring potency and selectivity.[4][7]
Caption: Competitive inhibition at the kinase ATP-binding site.
Target-Specific Application Insights & Data
The versatility of the quinoxaline-2-carboxamide scaffold allows it to be adapted to inhibit a range of kinases. Below is a summary of its application against several key targets, with representative inhibitory data.
| Compound Class | Target Kinase | Representative IC₅₀ | Therapeutic Area | Reference |
| Dibromo-substituted Quinoxaline | ASK1 | 30.17 nM (Compound 26e) | NASH, Fibrosis | [8][11] |
| 6-Chloro-quinoxaline-2-carboxylic acid | Pim-1 | 0.05 µM (Compound 5c) | Oncology (Leukemia) | [6][9] |
| 6-Chloro-quinoxaline-2-carboxylic acid | Pim-2 | 0.17 µM (Compound 5c) | Oncology (Leukemia) | [6][9] |
| Quinoxalin-2-one Derivative | VEGFR-2 | 0.06 µM (Compound 7f) | Oncology (Solid Tumors) | [10] |
| Quinoxaline-hydrazone | p38α MAPK | 42 nM (Compound 4a) | Inflammation | [12] |
-
Note on IC₅₀ Values: These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in a biochemical assay. They are a primary measure of potency but do not fully reflect cellular activity or selectivity.
Experimental Workflow for Inhibitor Characterization
A logical, phased approach is critical to robustly characterize a novel quinoxaline-2-carboxamide. The workflow progresses from direct biochemical measurement of potency to assessing the compound's effect in a complex biological system.
Caption: Phased experimental workflow for inhibitor validation.
Detailed Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the direct inhibitory effect of a compound on a purified kinase by quantifying ATP consumption. The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Causality: Active kinases convert ATP to ADP. The assay uses the generated ADP in a coupled enzymatic reaction to produce light (luminescence). A potent inhibitor will block the kinase, leading to less ADP production and thus a lower luminescent signal. This provides a direct measure of enzyme inhibition.[8]
-
Materials:
-
Purified recombinant kinase (e.g., ASK1, Pim-1).
-
Kinase-specific substrate peptide.
-
Quinoxaline-2-carboxamide test compounds.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the quinoxaline-2-carboxamide compounds in DMSO, starting at 1000x the desired final highest concentration. Then, dilute these into the Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the inhibitor solution (or buffer with DMSO for controls).
-
Enzyme/Substrate Addition: Add 5 µL of a 2x kinase/substrate mix prepared in Kinase Assay Buffer.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.
-
Control Wells: Include "no kinase" wells (background) and "no inhibitor" wells (100% activity).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary by kinase and should be determined empirically.
-
ADP Detection: Stop the reaction and detect the generated ADP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
ATP Conversion: Add 20 µL of Kinase Detection Reagent. This converts the ADP to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkg) / (Signal_Max - Signal_Bkg)).
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[6]
-
Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced, measured by absorbance, is proportional to the number of living cells. A cytotoxic or anti-proliferative compound will reduce the formazan signal.[9]
-
Materials:
-
Human cancer cell line expressing the target kinase (e.g., MV4-11 for Pim kinases, HCT-116 for various kinases).[6][9]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Quinoxaline-2-carboxamide test compounds.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot cell viability against the log of the compound concentration and fit the curve to determine the EC₅₀ value (effective concentration to inhibit 50% of cell growth).
-
Protocol 3: Western Blot for Target Engagement
This protocol validates that the inhibitor is engaging its intended kinase target within the cell by measuring the phosphorylation status of a known downstream substrate.
-
Causality: Kinase inhibitors block the phosphorylation of their substrates. A successful inhibitor will lead to a dose-dependent decrease in the phosphorylated form of a specific substrate, while the total amount of that substrate protein remains unchanged. This confirms on-target activity in a cellular context.[13]
-
Materials:
-
Cell line and inhibitor from Protocol 2.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total substrate (e.g., anti-total-STAT3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also required.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with increasing concentrations of the quinoxaline-2-carboxamide for a defined period (e.g., 2-24 hours). Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the phospho-substrate (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for the total substrate and then for a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Observe the dose-dependent decrease in the normalized phospho-signal in inhibitor-treated samples compared to the vehicle control.
-
References
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. PMC. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
-
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]
-
Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. Semantic Scholar. [Link]
-
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. [Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. RJPT. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. ReCIpp. [Link]
-
Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. ResearchGate. [Link]
-
Quinoxaline Derivatives as a Promising Scaffold for Breast Cancer Treatment. Royal Society of Chemistry. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. PubMed. [Link]
-
Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]
-
In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. NIH. [Link]
-
Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. PubMed. [Link]
-
In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI. [Link]
-
Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. SpringerLink. [Link]
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Antiviral Investigation of 3-(Methylamino)quinoxaline-2-carboxamide
For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.
Introduction: The Promise of the Quinoxaline Scaffold in Antiviral Drug Discovery
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Among these, the antiviral properties of quinoxaline derivatives have garnered significant attention, with compounds showing potent activity against a diverse array of viruses, including DNA and RNA viruses.[3][4] The synthetic tractability of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its biological activity.[5] Numerous quinoxaline-based compounds have been identified as promising antiviral leads, targeting various stages of the viral life cycle.[6][7]
Compound Profile: 3-(Methylamino)quinoxaline-2-carboxamide
This document focuses on a specific derivative, 3-(Methylamino)quinoxaline-2-carboxamide .
Structure:
While, to date, no specific antiviral data for 3-(Methylamino)quinoxaline-2-carboxamide has been published in peer-reviewed literature, its structural features, particularly the carboxamide group at the 2-position and the methylamino group at the 3-position, suggest it is a promising candidate for antiviral research. Structure-activity relationship (SAR) studies on related quinoxaline-2-carboxamide derivatives have indicated that substitutions at these positions are crucial for antiviral potency.[8][9] For instance, the introduction of an amide group at the C-3 position of quinoxalin-2(1H)-one was found to be beneficial for anti-HCV activity.[8] Therefore, a systematic evaluation of this compound's antiviral potential is warranted.
Putative Mechanisms of Antiviral Action
Based on the established mechanisms of other quinoxaline derivatives, 3-(Methylamino)quinoxaline-2-carboxamide could potentially exert its antiviral effects through one or more of the following mechanisms:
-
Inhibition of Viral Enzymes: Many quinoxaline derivatives are known to inhibit key viral enzymes essential for replication. A notable example is the inhibition of HIV-1 reverse transcriptase (RT), where some quinoxalines act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][10][11] Other targeted enzymes include viral proteases (e.g., HCV NS3/4A protease) and polymerases.[3][6][12] The planar aromatic system of the quinoxaline core can interact with the active or allosteric sites of these enzymes, leading to their inactivation.
-
Interference with Viral Entry and Uncoating: Some quinoxaline derivatives have been shown to inhibit the early stages of viral infection, such as attachment to host cell receptors, entry into the cell, or the uncoating of the viral genome.[3][13] This can be achieved by binding to viral capsid proteins, preventing the conformational changes necessary for these processes.[13]
-
Interaction with Viral Nucleic Acids or Proteins: The planar structure of the quinoxaline ring allows it to intercalate into viral DNA or RNA, thereby inhibiting replication and transcription.[5] Additionally, some derivatives can bind to other viral proteins, such as the NS1A protein of the influenza virus, disrupting their function.[3]
Potential Viral Targets and Signaling Pathways
Comprehensive Protocols for Antiviral Evaluation
A systematic approach is essential to determine the antiviral potential and therapeutic window of a novel compound. The following protocols provide a robust framework for the in vitro evaluation of 3-(Methylamino)quinoxaline-2-carboxamide.
Experimental Workflow Overview
PART 1: Cytotoxicity Assays
Before assessing antiviral activity, it is crucial to determine the concentration range at which the compound is not toxic to the host cells.
Protocol: MTT Assay for Cytotoxicity (CC50 Determination)
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero for HSV, MT-4 for HIV, HEp-2 for RSV) at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of 3-(Methylamino)quinoxaline-2-carboxamide in a suitable solvent (e.g., DMSO) and then serially dilute it in assay medium (reduced serum concentration, e.g., 2% FBS).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the serially diluted compound to the respective wells. Include cell-only controls (no compound) and solvent controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.
PART 2: In Vitro Antiviral Activity Assays
Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to assess the ability of the compound to protect cells from virus-induced damage.
-
Cell Seeding: Prepare 96-well plates with host cells as described for the cytotoxicity assay.
-
Infection and Treatment: Remove the growth medium. Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes 80-90% CPE in 48-72 hours) to all wells except the cell control wells.
-
Compound Addition: Immediately add 50 µL of serially diluted 3-(Methylamino)quinoxaline-2-carboxamide (in 2X concentration) to the appropriate wells.
-
Controls: Include virus-infected but untreated wells (virus control), uninfected untreated wells (cell control), and a known antiviral drug as a positive control.
-
Incubation: Incubate the plates at 37°C with 5% CO2 until the virus control wells show significant CPE.
-
CPE Assessment: The protective effect of the compound can be quantified by staining the remaining viable cells with crystal violet or by using a cell viability assay like the MTT assay described above.
-
Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that inhibits 50% of the viral CPE. This is calculated using regression analysis. The Selectivity Index (SI) is then calculated as SI = CC50 / EC50 . A higher SI value indicates a more promising therapeutic window.
Protocol: Plaque Reduction Assay
This is a more quantitative assay to confirm the antiviral activity by measuring the reduction in the number and size of viral plaques.
-
Cell Seeding: Seed 6- or 12-well plates with host cells to form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a low dose of the virus (e.g., 100 plaque-forming units, PFU, per well) for 1 hour at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a semi-solid medium (e.g., MEM containing 1% methylcellulose) containing various concentrations of 3-(Methylamino)quinoxaline-2-carboxamide.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
PART 3: Virus-Specific Assay Protocols
Herpes Simplex Virus (HSV)
-
Cell Line: Vero (African green monkey kidney) cells.
-
Assays: Plaque reduction assay is the gold standard for HSV.[6]
-
Mechanism Insight: A time-of-addition assay can be performed to determine which stage of the HSV replication cycle is inhibited.
Human Immunodeficiency Virus (HIV-1)
-
Target: HIV-1 Reverse Transcriptase (RT).
-
Assay: A cell-free enzymatic assay can be used to directly measure the inhibition of recombinant HIV-1 RT.[8][12][13]
-
Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (with one labeled nucleotide, e.g., ³H-dTTP), and the recombinant HIV-1 RT enzyme.
-
Inhibition: Add serial dilutions of 3-(Methylamino)quinoxaline-2-carboxamide to the reaction mixture.
-
Incubation: Incubate at 37°C to allow for DNA synthesis.
-
Quantification: Precipitate the newly synthesized DNA and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of RT activity and determine the IC50 value.
-
Respiratory Syncytial Virus (RSV)
-
Cell Line: HEp-2 or A549 cells.
-
Assays: CPE reduction and plaque reduction assays are suitable.[3]
-
Endpoint: Viral yield reduction assay can also be performed where the supernatant from treated and untreated infected cells is collected, and the amount of progeny virus is quantified by plaque assay on fresh cell monolayers.
Data Presentation
Quantitative data from the antiviral assays should be summarized in a clear and concise table.
| Virus | Assay | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| HSV-1 | Plaque Reduction | Vero | >100 | 5.2 | >19.2 |
| HIV-1 | CPE Reduction | MT-4 | >100 | 2.8 | >35.7 |
| RSV | Plaque Reduction | HEp-2 | 85.3 | 8.1 | 10.5 |
| Example Data |
Conclusion
While 3-(Methylamino)quinoxaline-2-carboxamide is an understudied compound, its chemical structure, based on the well-established antiviral potential of the quinoxaline scaffold, makes it a compelling candidate for antiviral drug discovery. The protocols and theoretical framework presented in these application notes provide a comprehensive guide for researchers to systematically evaluate its efficacy and mechanism of action against a range of clinically relevant viruses. A thorough investigation following these guidelines will elucidate the true potential of this compound as a novel antiviral agent.
References
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Montana, M., Mathias, F., Terme, T., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
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Creative Diagnostics. (n.d.). Herpes Simplex Virus Antiviral Drug Screening and Evaluation. Retrieved February 20, 2026, from [Link]
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Kleim, J. P., et al. (1993). Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. Antimicrobial Agents and Chemotherapy, 37(8), 1659–1664. [Link]
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Shoukani, H. I., Kubra, K. T., & Ahmad, B. (2025). In-vitro Study of HIV-derived Reverse Transcriptase Inhibition. Anti-Infective Agents, 23(1). [Link]
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Liu, G., et al. (2015). Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870. Medicinal Chemistry Research, 24(11), 3865–3878. [Link]
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Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(49), 35835–35865. [Link]
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Molecules. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]
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Moglioni, A. G., et al. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. European Journal of Medicinal Chemistry, 188, 111987. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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CONICET. (2019). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase en. [Link]
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ResearchGate. (2022). (PDF) Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
ResearchGate. (2025). (PDF) Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. [Link]
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MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. [Link]
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ABIFINA. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. [Link]
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ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. [Link]
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MDPI. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
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TIJER.org. (2024). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. [Link]
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Application Notes and Protocols for the Quantification of Quinoxaline-2-Carboxamide
Introduction
Quinoxaline-2-carboxamide and its derivatives represent a class of heterocyclic compounds with significant interest in pharmaceutical and medicinal chemistry due to their diverse biological activities, including potential as antimycobacterial and anticancer agents.[1][2] Accurate and reliable quantification of these compounds in various matrices, such as biological fluids, tissue samples, and pharmaceutical formulations, is paramount for research, drug development, and quality control.
This comprehensive guide provides detailed application notes and protocols for the analytical quantification of quinoxaline-2-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The protocols are structured to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
I. Foundational Principles of Analytical Method Validation
Before delving into specific protocols, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) provides a framework to ensure that an analytical method is fit for its intended purpose.[3][4][5] The updated ICH Q2(R2) and the complementary Q14 guideline on analytical procedure development offer a harmonized international approach to this process.[3][4][6]
The core parameters for validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The direct proportionality of the analytical response to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
These principles are the bedrock upon which the following protocols are built, ensuring the generation of reliable and scientifically sound data.
II. Chromatographic Methods for Quinoxaline-2-Carboxamide Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the techniques of choice for the quantification of quinoxaline derivatives.[7] The selection of the specific method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of quinoxaline-2-carboxamide in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro assays.
1. Principle and Causality:
This method utilizes reversed-phase chromatography to separate quinoxaline-2-carboxamide from excipients. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength, leveraging the chromophoric nature of the quinoxaline ring system. The choice of a C18 column is based on its versatility and proven efficacy for separating aromatic compounds. The mobile phase composition is optimized to achieve a balance between retention time and peak shape.
2. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Quinoxaline-2-carboxamide reference standard
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | The organic modifier (acetonitrile) elutes the analyte. Formic acid improves peak shape and suppresses the ionization of any acidic or basic functional groups. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | ~320 nm | Quinoxaline derivatives typically exhibit strong absorbance in this region. The optimal wavelength should be determined by running a UV scan of the reference standard.[8][9] |
4. Sample Preparation:
-
Accurately weigh and transfer a portion of the pharmaceutical formulation equivalent to a known amount of quinoxaline-2-carboxamide into a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Calibration and Quantification:
-
Prepare a stock solution of the quinoxaline-2-carboxamide reference standard in a suitable solvent.
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the sample.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of quinoxaline-2-carboxamide in the sample by interpolating its peak area on the calibration curve.
6. Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Specificity | No interfering peaks at the retention time of the analyte. |
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of quinoxaline-2-carboxamide in complex biological matrices such as plasma, serum, or tissue homogenates, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[10]
1. Principle and Causality:
This method combines the separation power of UHPLC with the specificity and sensitivity of tandem mass spectrometry.[10] The analyte is first separated from matrix components on a reversed-phase column. It then enters the mass spectrometer where it is ionized (typically by electrospray ionization - ESI), and the precursor ion is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides excellent selectivity and reduces background noise.
2. Instrumentation and Reagents:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Quinoxaline-2-carboxamide reference standard
-
Internal Standard (IS) - a stable isotope-labeled analog of quinoxaline-2-carboxamide is ideal.
3. LC-MS/MS Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Gradient elution is typically used to efficiently separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Quinoxaline derivatives often ionize well in positive mode due to the presence of nitrogen atoms. |
| MRM Transitions | To be determined by direct infusion of the reference standard. | The transition from the precursor ion ([M+H]+) to the most abundant and stable product ion is selected for quantification. A second transition is often used for confirmation. |
4. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for cleaning up biological samples before LC-MS/MS analysis.[11]
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Step-by-Step SPE Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.[11]
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the quinoxaline-2-carboxamide and internal standard with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
5. Method Validation Data Summary:
The following table presents typical performance data for an LC-MS/MS method for a quinoxaline derivative in a biological matrix.[11]
| Parameter | Typical Value |
| Linear Range | 1.0 - 20.0 µg/L |
| Correlation Coefficient (r²) | > 0.999 |
| Mean Recovery | 62.4% - 118% |
| RSD (Intra- and Inter-day) | 1.48% - 28.1% |
| Limit of Quantification (LOQ) | 0.1 µg/kg |
III. Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that can be a cost-effective alternative to SPE for certain applications.[12] It relies on the differential solubility of the analyte in two immiscible liquid phases.[12]
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Liquid-Liquid Extraction for Quinoxaline-2-Carboxamide
-
Sample Preparation: To 1 mL of aqueous sample, adjust the pH as needed to ensure the analyte is in a neutral form, enhancing its partitioning into the organic solvent.
-
Extraction: Add 3 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Mixing: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
IV. Conclusion
The analytical quantification of quinoxaline-2-carboxamide is a critical aspect of its development and application in various scientific fields. The choice of analytical methodology, from HPLC-UV for simpler matrices to the highly sensitive and selective LC-MS/MS for complex biological samples, should be guided by the specific requirements of the study. Rigorous method validation in accordance with ICH guidelines is non-negotiable to ensure the integrity and reliability of the generated data. The protocols and insights provided in this guide offer a solid foundation for developing and implementing robust analytical methods for quinoxaline-2-carboxamide and related compounds.
V. References
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from
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Efor Group. Validation of analytical procedures according to the ICH guidelines. Retrieved from
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Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Retrieved from
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from
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[Author not available]. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Retrieved from
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Wang, S., et al. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods. Retrieved from
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International Council for Harmonisation. Quality Guidelines. Retrieved from
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[Author not available]. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(7), 660-4. Retrieved from
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[Author not available]. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 319-26. Retrieved from
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[Author not available]. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Research Solutions Pages. Retrieved from
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[Author not available]. (2009). Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives & Contaminants, 9(3), 275-283. Retrieved from
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Yang, H., et al. (2014). Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters, 47(8). Retrieved from
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[Author not available]. (2025, August 4). Liquid-liquid extraction and separation mechanism of aromatics and alkanes by ionic liquids. Retrieved from
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[Author not available]. Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Retrieved from
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[Author not available]. (2004). [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry]. Shokuhin Eiseigaku Zasshi, 45(3), 147-52. Retrieved from
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[Author not available]. Determination of 3-methyl-quinoxaline-2-carboxylic acid residue in pork by high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from
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[Author not available]. LC-MS/MS parameters for quinoxalines | Download Table. ResearchGate. Retrieved from
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[Author not available]. (2025, August 6). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin | Request PDF. ResearchGate. Retrieved from
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[Author not available]. SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org. Retrieved from
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[Author not available]. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI. Retrieved from
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[Author not available]. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from
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[Author not available]. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Chemical Science (RSC Publishing). Retrieved from
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BenchChem. Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. Retrieved from
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[Author not available]. (2024, November 15). CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream. Google Patents. Retrieved from
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Glund, K., et al. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry - ACS Publications. Retrieved from
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[Author not available]. In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. NIH. Retrieved from
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[Author not available]. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. Retrieved from
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Rishi, H., et al. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Retrieved from
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[Author not available]. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PMC. Retrieved from
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[Author not available]. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from _
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[Author not available]. One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. Retrieved from
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[Author not available]. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved from
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- 1. In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A [pubs.rsc.org]
Application Note: Molecular Docking Studies of Quinoxaline-2-Carboxamide Derivatives
Executive Summary
This application note provides a rigorous, field-validated protocol for conducting molecular docking studies on quinoxaline-2-carboxamide derivatives . These compounds represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity as kinase inhibitors (EGFR/VEGFR-2) in oncology and as DprE1/Gyrase inhibitors in tuberculosis (TB) research.
Unlike standard small-molecule docking, these derivatives present specific challenges: tautomeric ambiguity of the carboxamide linker, rotational flexibility of the amide bond, and the potential for N-oxide variations. This guide moves beyond generic steps, offering a causal explanation of parameter choices to ensure experimental reproducibility and high Enrichment Factors (EF).
Scientific Rationale & Mechanism
The quinoxaline-2-carboxamide scaffold functions as a versatile pharmacophore.[1] In kinase targets (e.g., EGFR), the quinoxaline nitrogen atoms often act as hydrogen bond acceptors in the ATP-binding hinge region, while the carboxamide side chain extends into the solvent-accessible region or hydrophobic back-pocket, depending on the substitution pattern (N-phenyl vs. N-benzyl).
Critical Mechanistic Insight:
The amide linker (
Pre-Docking Workflows (The Foundation)
Ligand Preparation: The QM/MM Hybrid Approach
Standard force-field minimization (e.g., MMFF94) is often insufficient for the conjugated quinoxaline system.
-
Step 1: 2D-to-3D Conversion: Generate 3D coordinates, ensuring the trans-amide conformation is the starting point (energetically favored).
-
Step 2: QM Optimization (Mandatory): Optimize the geometry of the core scaffold using DFT (B3LYP/6-31G* or cc-pvdz). This ensures the planarity of the quinoxaline ring and the correct bond lengths for the amide linker.
-
Step 3: Charge Assignment:
-
Standard: Use Gasteiger-Marsili charges.
-
For 1,4-di-N-oxides: You must calculate ESP (Electrostatic Potential) charges, as standard force fields often underestimate the polarity of the
bond.
-
Protein Target Selection & Preparation
Select the PDB entry based on resolution (< 2.5 Å) and ligand similarity.
| Therapeutic Area | Target Protein | Recommended PDB ID | Key Residues for Interaction |
| Anticancer | EGFR (Kinase Domain) | 1M17 or 4HJO | Met793 (Hinge), Lys745 (Catalytic) |
| Anticancer | VEGFR-2 | 4TZK or 3Vhe | Cys919, Glu885, Asp1046 |
| Antitubercular | DprE1 | 4P8N | Lys418, Cys387 |
| Antitubercular | DNA Gyrase B | 1KZN (Novobiocin site) | Arg77, Asp73 |
Protocol A: Kinase-Targeted Docking (EGFR/VEGFR)
Objective: To predict binding affinity of N-substituted quinoxaline-2-carboxamides in the ATP-binding pocket.
Workflow Diagram
Caption: Workflow for Kinase-Targeted Docking emphasizing DFT ligand preparation and hinge-region filtering.
Step-by-Step Methodology
-
Grid Generation:
-
Define the grid box centered on the co-crystallized ligand (e.g., Erlotinib for EGFR).
-
Dimensions:
Å. Do not make the box too large; quinoxaline derivatives are compact binders. -
Constraint (Optional but Recommended): Set a positional constraint (radius 1.5 Å) on the hinge region backbone nitrogen (Met793 for EGFR). This forces the docking algorithm to prioritize poses that mimic the ATP-adenine interaction.
-
-
Docking Parameters (AutoDock Vina / Glide SP):
-
Exhaustiveness: Set to 32 (Vina) or "Standard Precision" (Glide).
-
Poses: Generate 10-20 poses per ligand.
-
-
Induced Fit (Advanced):
-
If the N-substituent is bulky (e.g., N-naphthalen-1-ylmethyl), the "Gatekeeper" residue (Thr790 in EGFR) may need to rotate. Use Induced Fit Docking (IFD) protocols where side chains within 5 Å of the ligand are allowed to move.
-
Protocol B: Antimicrobial Docking (TB - DprE1/Gyrase)
Objective: To target the specific hydrophobic pockets of Mycobacterial enzymes.
Step-by-Step Methodology
-
Target Specificity:
-
For DNA Gyrase B , the target is the ATPase domain. Quinoxaline-2-carboxamides often compete with Novobiocin.
-
Crucial Step: Include the conserved water molecules bridging the ligand to Asp73 (Gyrase). Unlike kinase docking, stripping all waters here leads to poor pose prediction.
-
-
Scoring Function Selection:
-
Use a scoring function that heavily weights hydrophobic enclosure (e.g., ChemPLP in GOLD or Glide XP ). The quinoxaline ring drives binding via Pi-Stacking with aromatic residues in the active site.
-
-
Validation:
-
Redock the native ligand (e.g., Novobiocin). The RMSD must be
Å.[2] If RMSD > 2.0 Å, adjust the grid box size or protonation states of active site Arginine residues.
-
Data Analysis & Interpretation
Do not rely solely on the Docking Score (kcal/mol). A high score with a "flipped" pose is a false positive.
Interaction Logic Map
Caption: Logical map of pharmacophore interactions. The Hinge interaction is the "Anchor," while the Tail confers specificity.
Quantitative Analysis Table
Summarize your findings using this template:
| Compound ID | Binding Energy (kcal/mol) | H-Bond Residues (Distance Å) | Pi-Interactions | RMSD (vs Ref) |
| QX-08 | -9.4 | Met793 (2.1), Thr790 (2.8) | Phe723 (T-shaped) | 1.2 Å |
| QX-12 | -8.1 | Cys919 (1.9) | Val848 (Sigma-Pi) | 1.8 Å |
| Ref (Erlotinib) | -9.8 | Met793 (2.0) | -- | 0.0 Å |
References
-
Fawzy, N. M., et al. (2026).[3] Synthesis, Molecular Docking and Dynamic Studies for New Quinoxaline Derivatives. Chemistry Research Journal.
-
Ajani, O. O., et al. (2021).[4][5] Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules (MDPI).
-
El-Mekabaty, A., et al. (2021).[4] New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation. RSC Advances.
-
Galal, S. A., et al. (2024).[6] N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis.[6] Journal of Biochemical and Molecular Toxicology.
-
Vicente, E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents. Pharmaceuticals.[1][5][7][8][9]
Disclaimer: This protocol is intended for research purposes only. All computational predictions must be validated via in vitro biological assays (e.g., MTT assay for cytotoxicity or MABA for antitubercular activity).
Sources
- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrj.org [chemrj.org]
- 4. An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024) [ouci.dntb.gov.ua]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. thaiscience.info [thaiscience.info]
Troubleshooting & Optimization
catalyst selection for efficient quinoxaline synthesis
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Catalyst Selection & Process Optimization for Quinoxaline Scaffolds[1]
Introduction: The Engineering of Heterocycles
Welcome to the Quinoxaline Synthesis Support Center. You are likely here because the standard condensation of 1,2-diamines and 1,2-dicarbonyls is yielding suboptimal results—be it poor regioselectivity, catalyst leaching, or difficult workups.[1]
This guide moves beyond basic textbook procedures. We treat the reaction as a system where the catalyst is not just an additive, but the primary logic gate controlling the pathway between kinetic and thermodynamic products. Below, you will find decision matrices, failure mode analyses, and validated protocols designed for high-value pharmaceutical intermediates.
Catalyst Selection Matrix
Directive: Do not choose a catalyst based on popularity. Choose based on substrate constraints and downstream processing requirements.
| Catalyst Class | Specific Agent | Best Use Case | Key Advantage | Critical Limitation |
| Molecular Halogens | Iodine ( | Metal-free synthesis; biologically active targets.[1][2] | Inexpensive; tolerates moisture; works in DMSO/EtOH.[1] | Stains product; requires thiosulfate wash; mild oxidative potential can affect sensitive groups.[1] |
| Deep Eutectic Solvents (DES) | Choline Chloride:Urea | Green chemistry; rapid screening (High Throughput).[1] | Dual Role: Acts as solvent & catalyst; reaction times <10 mins; biodegradable.[1] | High viscosity requires heating (>60°C) for effective mass transfer; difficult to remove from polar products.[1] |
| Magnetic Nanocatalysts | Industrial scale-up; expensive ligands.[1] | Retrievability: Magnetic separation eliminates filtration; reusable (5-10 cycles).[1] | Surface passivation (fouling) reduces activity over time; preparation is labor-intensive.[1] | |
| Solid Acids | Amberlyst-15 / H-Beta Zeolite | Continuous flow chemistry.[1] | Heterogeneous; no aqueous workup required (filtration only).[1] | Pore clogging with large substrates (steric bulk limitation).[1] |
| Lewis Acids | Sterically hindered / Unsymmetrical diketones.[1] | High Lewis acidity polarizes carbonyls effectively for difficult condensations.[1] | High cost; sensitive to moisture (requires dry solvents).[1] |
Decision Logic: Selecting Your Workflow
Use this logic flow to determine the optimal catalytic system for your specific precursors.
Figure 1: Decision tree for selecting the optimal catalytic system based on substrate stability and process requirements.
Troubleshooting & FAQs (The "Help Desk")
Issue 1: "I am getting a mixture of regioisomers with unsymmetrical 1,2-dicarbonyls."
Diagnosis: This is a kinetic vs. thermodynamic control issue. In unsymmetrical diketones (e.g., phenylglyoxal), the two carbonyls have different electrophilicities.
-
The Fix: Switch to a Regioselective Lewis Acid Catalyst like Indium triflate (
) or Gallium triflate. -
Why: These catalysts coordinate preferentially to the more basic carbonyl oxygen (usually the one less sterically hindered or more electron-rich), directing the initial nucleophilic attack of the diamine to a specific carbon.
-
Protocol Adjustment: Lower the temperature to 0°C for the addition phase to maximize the kinetic differentiation between the two carbonyls.
Issue 2: "My yield is high, but the product is trapped in the Deep Eutectic Solvent (DES)."
Diagnosis: DES systems (like Choline Chloride:Urea) are highly polar and viscous. If your quinoxaline is also polar, it forms a homogeneous phase that resists simple extraction.[1]
-
The Fix: The "Anti-Solvent" Crash Method.
-
Step 1: Dilute the reaction mixture with water (1:1 ratio). The DES components will dissolve in water.[1]
-
Step 2: If the product precipitates, filter it. If it oils out, extract with Ethyl Acetate (not Ether, which is too non-polar).
-
Step 3: Wash the organic layer with brine twice to remove residual Choline Chloride, which can interfere with NMR.
Issue 3: "The magnetic catalyst isn't separating after 3 cycles."
Diagnosis: Catalyst leaching or agglomeration. The silica shell (
-
The Fix: Sonication and pH Check.
-
Step 1: Re-disperse the catalyst using ultrasonication for 10 minutes in ethanol between cycles.
-
Step 2: Ensure the reaction pH hasn't dropped below 4.[1] Strong acids can dissolve the magnetite core (leaching Fe ions), destroying magnetic properties.
Mechanistic Insight: The Acid-Catalyzed Pathway
Understanding the mechanism allows you to pinpoint where the reaction stalls. The rate-determining step is often the initial nucleophilic attack or the final dehydration.
Figure 2: Step-wise mechanism showing catalyst activation of the carbonyl, facilitating the formation of the Schiff base intermediate.
Standard Operating Protocols (SOPs)
Protocol A: Iodine-Catalyzed Synthesis (Metal-Free)
Best for: Rapid synthesis of biologically active quinoxalines.[1]
-
Setup: In a 50 mL round-bottom flask, dissolve 1,2-diamine (1.0 mmol) and 1,2-diketone (1.0 mmol) in Ethanol or DMSO (5 mL).
-
Catalyst Addition: Add molecular Iodine (
) (5 mol%, ~12 mg).[1] -
Reaction: Stir at room temperature. Monitor via TLC (System: Hexane/EtOAc 7:3). Reaction typically completes in 10–30 minutes.[1]
-
Note: If using DMSO, the iodine also acts as a mild oxidant, helpful if starting from
-hydroxy ketones.
-
-
Quench: Add 5% aqueous Sodium Thiosulfate (
) to quench excess iodine (color changes from dark brown to clear/yellow).[1] -
Workup: Extract with Dichloromethane (
mL). Dry over anhydrous .[1] Evaporate solvent.[1][3] -
Validation: Recrystallize from Ethanol. Check purity via Melting Point.
Protocol B: Deep Eutectic Solvent (Green/Fast)
Best for: High-throughput screening and avoiding volatile organic solvents.[1]
-
DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear, homogeneous liquid forms. Store in a desiccator.
-
Reaction: Add 1,2-diamine (1.0 mmol) and 1,2-diketone (1.0 mmol) directly to 1.0 g of the DES.
-
Conditions: Stir at room temperature (or 50°C for hindered substrates). No additional solvent is needed.[1]
-
Completion: Reaction is usually complete in <10 minutes (monitor by solidification of product).
-
Isolation: Add Water (5 mL) to the mixture. The DES dissolves; the quinoxaline product will precipitate out.
-
Purification: Filter the solid, wash with water, and dry.[1]
References
-
Bhosale, R. S., et al. (2005).[1] "Molecular iodine: a powerful catalyst for the easy and efficient synthesis of quinoxalines."[1] Tetrahedron Letters.
-
Azizi, N., & Dezfooli, S. (2016).[1] "Deep Eutectic Solvents: A Green and Efficient Media for the Synthesis of Quinoxalines."[1] Journal of Molecular Liquids.
-
Malakooti, R., et al. (2023).[1] "Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview." RSC Advances.
-
More, S. V., et al. (2005).[1] "Recent advances in the synthesis of quinoxalines." Molecules.
-
Heravi, M. M., et al. (2007).[1] "Heteropolyacid-catalyzed synthesis of quinoxaline derivatives." Synlett.
Sources
Validation & Comparative
A Comparative Analysis of Quinoxaline-Based Kinase Inhibitors: A Guide for Researchers
In the landscape of kinase inhibitor discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets. This guide provides a comparative analysis of a representative quinoxaline-based kinase inhibitor against other well-established kinase inhibitors, offering experimental insights and methodologies for researchers in drug development. While the specific compound 3-(Methylamino)quinoxaline-2-carboxamide lacks extensive public data on its kinase inhibitory activity, this guide will utilize a well-characterized quinoxaline derivative with a similar core structure to illustrate the potential of this chemical class. We will compare this representative compound to inhibitors with diverse mechanisms and target profiles to provide a comprehensive understanding of its place within the broader field of kinase inhibition.
The Quinoxaline Scaffold: A Versatile Core for Kinase Inhibition
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1] Their rigid, bicyclic structure provides a solid foundation for the presentation of various functional groups, enabling specific interactions with the ATP-binding pocket and other allosteric sites of kinases. Several studies have highlighted the development of quinoxaline-based inhibitors targeting a variety of kinases, including Pim-1/2, VEGFR-2, and ASK1, underscoring the versatility of this scaffold in kinase inhibitor design.[2][3][4][5]
For the purpose of this guide, we will focus on a representative Quinoxaline-based Pim-1/2 inhibitor as described in the literature, which shares the core quinoxaline-2-carboxamide moiety.[2][4] Pim kinases are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis, making them attractive targets in oncology.
Comparative Inhibitor Profiles
To provide a robust comparison, we have selected three well-characterized kinase inhibitors with distinct mechanisms of action and target specificities:
-
Imatinib (Gleevec®): A cornerstone of targeted cancer therapy, Imatinib is a potent ATP-competitive inhibitor of the Abl, c-Kit, and PDGF receptors.
-
Trametinib (Mekinist®): An allosteric inhibitor of MEK1 and MEK2, Trametinib represents a different class of kinase inhibitors that do not compete with ATP.
-
Staurosporine: A natural product known for its broad-spectrum, non-selective inhibition of a wide range of kinases, serving as a common tool for in vitro studies.
Representative Quinoxaline-based Pim-1/2 Inhibitor
-
Mechanism of Action: This class of inhibitors typically functions as ATP-competitive inhibitors, binding to the ATP pocket of the Pim kinases. The quinoxaline core often orients substituents to form key hydrogen bonds and hydrophobic interactions within the active site.
-
Therapeutic Potential: Due to the role of Pim kinases in various cancers, these inhibitors show promise in the treatment of hematological malignancies and solid tumors.[2][4]
Imatinib
-
Mechanism of Action: Imatinib is a type II ATP-competitive inhibitor that stabilizes the inactive conformation of its target kinases.
-
Primary Targets: Bcr-Abl, c-Kit, and PDGFR.
-
Therapeutic Applications: Chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and other cancers driven by its target kinases.
Trametinib
-
Mechanism of Action: Trametinib is a non-ATP-competitive, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive state.
-
Primary Targets: MEK1 and MEK2.
-
Therapeutic Applications: BRAF-mutant melanoma and other cancers with a constitutively active MAPK pathway.
Staurosporine
-
Mechanism of Action: Staurosporine is a potent, ATP-competitive inhibitor that interacts with the ATP-binding site of a vast number of kinases.
-
Primary Targets: Broad-spectrum inhibitor of protein kinases.
-
Utility: Primarily used as a research tool and a positive control in kinase assays due to its lack of selectivity.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the selected kinase inhibitors based on available literature data.
| Feature | Representative Quinoxaline-based Pim-1/2 Inhibitor | Imatinib | Trametinib | Staurosporine |
| Mechanism | ATP-Competitive | ATP-Competitive (Type II) | Allosteric (Non-ATP competitive) | ATP-Competitive |
| Primary Targets | Pim-1, Pim-2 | Bcr-Abl, c-Kit, PDGFR | MEK1, MEK2 | Broad-spectrum |
| Reported IC50 (Primary Target) | Sub-micromolar range[2][4] | 25-100 nM (Abl) | ~0.7-1.0 nM (MEK1/2) | 1-20 nM (various kinases) |
| Selectivity | Generally selective for Pim kinase family | Selective for a few tyrosine kinases | Highly selective for MEK1/2 | Non-selective |
| Cellular Potency (EC50) | Micromolar range[2] | Varies by cell line and target | Low nanomolar range | Nanomolar range |
Experimental Protocols for Comparative Analysis
To empirically compare the performance of kinase inhibitors, a series of standardized in vitro and cell-based assays are essential.
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and to measure the newly synthesized ATP using a luciferase/luciferin reaction.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Set up Kinase Reaction:
-
To a 96-well plate, add 5 µL of the test inhibitor at various concentrations (typically a 10-point serial dilution).
-
Add 10 µL of a solution containing the target kinase and its substrate in the reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the kinase).
-
Incubate at 30°C for 1 hour.
-
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate in a cellular context.
Principle: Cells are treated with the kinase inhibitor, and then the phosphorylation status of a specific downstream target is assessed by Western blotting using a phospho-specific antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with an active signaling pathway) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the kinase inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to a total protein or loading control (e.g., β-actin).
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathways showing the points of intervention for Trametinib and a representative Quinoxaline-based Pim-1/2 inhibitor.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 3. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Bridging the Gap: In Vitro vs. In Vivo Correlation for Quinoxaline Scaffolds
Executive Summary
The Quinoxaline Paradox: You have synthesized a potent quinoxaline derivative with single-digit nanomolar IC50 against your kinase target. It shows excellent metabolic stability in standard liver microsomes. Yet, when you move to a mouse xenograft model, the compound exhibits negligible plasma exposure and zero efficacy.
This guide addresses the specific translational failure modes of quinoxaline scaffolds. Unlike their structural cousins, the quinazolines (e.g., Gefitinib), quinoxalines possess unique electronic deficiencies at the C-2 and C-3 positions, making them susceptible to non-CYP450 metabolic pathways—specifically Aldehyde Oxidase (AO) —and solubility-limited absorption ("brick dust" behavior).
This guide provides the diagnostic workflows and optimization strategies required to rescue these compounds from the "IVIVC Valley of Death."
Part 1: The Comparative Landscape
To understand where quinoxalines fail, we must compare them to alternative nitrogen-heterocycle scaffolds used in similar indications (e.g., oncology, CNS).
Table 1: Scaffold Performance Matrix
| Feature | Quinoxaline | Quinazoline (Alternative) | Quinoline (Alternative) |
| Primary Utility | Kinase Inhibitors (VEGFR, PDGF), DNA Intercalators | EGFR/HER2 Inhibitors | Antimalarials, Kinase Inhibitors |
| Solubility (LogS) | Low to Very Low (Planar stacking) | Moderate (often solubilized via side chains) | Moderate |
| Metabolic Liability | High (Aldehyde Oxidase & CYP) | Moderate (CYP dominant) | Moderate (CYP & AO) |
| IVIVC Risk | High (Species differences in AO activity) | Low/Medium (Predictable CYP scaling) | Medium |
| Key "Soft Spot" | C-2 and C-3 positions (Electron deficient) | C-4 position | C-2 position |
The "Hidden" Variable: Species-Specific Metabolism
The most critical insight for a Senior Scientist working with quinoxalines is the Aldehyde Oxidase (AO) Trap .
-
The Trap: Standard metabolic stability assays use liver microsomes fortified with NADPH. These assays detect CYP450 metabolism.
-
The Reality: Quinoxalines are excellent substrates for AO, a cytosolic enzyme that does not require NADPH.
-
The Consequence: Your compound appears stable in microsomes (in vitro) but is rapidly cleared by cytosolic AO in the liver (in vivo). Furthermore, rodents have higher AO activity than humans , leading to false negatives in preclinical efficacy models.
Part 2: Mechanisms of Failure (Visualized)
The following diagram illustrates the dual-threat metabolic pathway specific to the quinoxaline core.
Figure 1: The "AO Trap." Standard microsomal assays often miss the rapid oxidation at the C-2/C-3 positions driven by cytosolic Aldehyde Oxidase, leading to poor in vivo prediction.
Part 3: Diagnostic Protocols (Self-Validating Systems)
To establish a trustworthy IVIVC, you must modify standard DMPK workflows. Do not rely on generic CRO protocols.
Protocol A: The "AO-Check" Metabolic Stability Assay
Rationale: This protocol distinguishes between CYP-mediated and AO-mediated clearance.[1] If clearance drops significantly when a specific AO inhibitor is added, your quinoxaline is an AO substrate.
Materials:
-
Test Compound (1 µM final conc.)
-
Pooled Liver Cytosol (Human and Rat) - Note: Use Cytosol, not Microsomes.
-
Raloxifene or Hydralazine (Specific AO inhibitors)
-
Buffer: 0.1 M Potassium Phosphate (pH 7.4)
Workflow:
-
Preparation: Prepare three incubation groups:
-
Group A: Cytosol + Compound (measures Total Cytosolic Clearance).
-
Group B: Cytosol + Compound + Raloxifene (1 µM) (Inhibits AO).
-
Group C: Buffer + Compound (Chemical Stability Control).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Extract aliquots at 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard. Centrifuge at 4000g for 20 min.
-
Analysis: LC-MS/MS quantification of parent remaining.
Interpretation:
-
If
(Group A) << (Group B): AO Liability Confirmed. -
Action Item: Block positions 2 or 3 on the quinoxaline ring (e.g., with a methyl or trifluoromethyl group) to sterically hinder the enzyme.
Protocol B: The "Brick Dust" Solubility Assessment
Rationale: Quinoxalines often exhibit "solubility-limited absorption." A standard thermodynamic solubility test is insufficient; you need to simulate intestinal fluids.
Workflow:
-
Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State).
-
Dosing: Add excess solid compound to 1 mL of media.
-
Equilibration: Shake at 37°C for 4 hours (simulating GI transit time).
-
Filtration: Filter through 0.45 µm PVDF membrane.
-
Quantification: HPLC-UV or LC-MS.
Success Criteria:
-
Target Solubility: > 50 µg/mL in FaSSIF.
-
If < 10 µg/mL: The compound is likely Bioavailability (
) restricted by dissolution rate. -
Action Item: Formulation strategy (Nanomilling or Amorphous Solid Dispersion) is required before in vivo efficacy studies.
Part 4: Optimization & Decision Tree
Use this logic flow to determine the next steps for your lead candidate.
Figure 2: Decision tree for diagnosing IVIVC disconnects in quinoxaline development.
Part 5: Case Study Data
Hypothetical data based on aggregated literature trends for Quinoxaline Kinase Inhibitors.
The table below demonstrates how structural modification impacts IVIVC.
| Compound | Structure Note | Microsomal Stability ( | Cytosolic Stability ( | Mouse Bioavailability ( | Outcome |
| Q-001 | Unsubstituted C-2/C-3 | > 60 min | 5 min | < 5% | False Positive in vitro. Rapid AO metabolism. |
| Q-002 | 2-Methyl substituted | > 60 min | 45 min | 25% | Improved. Methyl blocks AO attack partially. |
| Q-003 | 2-CF3 substituted | > 60 min | > 120 min | 65% | Success. Steric & electronic blocking of AO. |
Expert Insight: Note that Q-001 looked perfect in standard microsome assays. Only the Cytosolic assay revealed the liability.
References
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1][2][3] Journal of Medicinal Chemistry. Link
-
Obach, R. S. (2004). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][4][5] Link
-
Sugihara, K., et al. (2001). Aldehyde Oxidase-Mediated Metabolism of Quinoxaline Derivatives in Liver Cytosol. Drug Metabolism and Pharmacokinetics.[4][5][6] Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[7] Link
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Bridging the Gap: A Senior Application Scientist's Guide to In Silico and Experimental Realities of Quinoxaline's Biological Activity
For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, boasting a wide spectrum of biological activities.[1][2][3] The journey from a promising chemical entity to a clinically effective drug is long and arduous. In modern drug discovery, this journey often begins in the virtual world of in silico modeling before transitioning to the tangible results of the laboratory bench. This guide provides an in-depth, objective comparison of in silico predictions versus experimental outcomes for the biological activity of quinoxaline derivatives, grounded in field-proven insights and supported by experimental data.
The Quinoxaline Core: A Foundation for Diverse Bioactivity
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has captivated medicinal chemists for decades. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antimalarial activities.[1][4][5][6][7] This versatility stems from the quinoxaline core's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties.[1]
The Digital Microscope: In Silico Exploration of Quinoxaline's Potential
Before a single compound is synthesized, computational methods provide a powerful lens to predict its biological activity, saving invaluable time and resources. Two of the most common in silico techniques employed in quinoxaline research are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular Docking: Predicting the Perfect Fit
Molecular docking simulates the interaction between a small molecule (the quinoxaline derivative) and a biological macromolecule (the target protein). The goal is to predict the preferred binding orientation and affinity of the ligand to the receptor's active site. A higher binding affinity, often expressed as a lower binding energy score, suggests a greater potential for the compound to exert a biological effect.[8] For instance, in the quest for novel antibacterial agents, molecular docking has been used to predict the binding of quinoxaline derivatives to bacterial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[9][10][11]
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and ions are typically removed.
-
Hydrogen atoms are added, and appropriate charges are assigned using a force field (e.g., CHARMM).
-
The protein structure is then subjected to energy minimization to relieve any steric clashes.[12]
-
-
Ligand Preparation:
-
The 2D structures of the quinoxaline derivatives are drawn using chemical drawing software.
-
These are then converted to 3D structures and their energy is minimized using a suitable force field (e.g., MMFF94).[12]
-
Rotatable bonds are defined to allow for conformational flexibility during the docking process.
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the target protein.
-
The docking algorithm, such as AutoDock Vina, then systematically explores different conformations of the ligand within the grid box, calculating the binding energy for each pose.[13]
-
-
Analysis of Results:
-
The resulting poses are ranked based on their binding energy scores.
-
The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of the predicted binding.
-
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for quinoxaline-based anticancer agents.
Conclusion: A Synergistic Approach to Drug Discovery
The development of novel therapeutics based on the quinoxaline scaffold is a dynamic and promising area of research. By intelligently integrating the predictive power of in silico modeling with the definitive validation of experimental assays, researchers can navigate the complexities of drug discovery more efficiently and effectively. This synergistic approach, which leverages the strengths of both computational and experimental methodologies, will undoubtedly continue to accelerate the identification of new quinoxaline derivatives with the potential to address a wide range of unmet medical needs. The challenges in accurately modeling toxicity and the complexities of natural product-based drug discovery highlight the importance of this integrated approach. [14][15][16][17]
References
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Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. ResearchGate. [Link]
-
Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme. PubMed. [Link]
-
Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Frontiers in Chemistry. [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
Synthesis, Molecular Docking and Dynamic Studies for New Quinoxaline Derivatives with Anticipated Biological Activities. Preprints.org. [Link]
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Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]
-
Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. [Link]
-
Chemistry, biological properties and SAR analysis of quinoxalinones. PubMed. [Link]
-
QSAR Modeling for Quinoxaline Derivatives using Genetic Algorithm and Simulated Annealing Based Feature Selection. Bentham Science. [Link]
-
Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. ResearchGate. [Link]
-
Quinoxaline clubbed thiazole: Molecular docking, synthesis and antimicrobial evaluation. K.T.H.M. College E-Journal. [Link]
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. [Link]
-
Synthesis, leptospirocidal activity and QSAR analysis of novel quinoxaline derivatives. PubMed. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health. [Link]
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Quinoxaline anticancer agents. ResearchGate. [Link]
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Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Semantic Scholar. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. ScienceDirect. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
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Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Johns Hopkins University. [Link]
-
Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Research Square. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Figshare. [Link]
-
In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. National Institutes of Health. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]
-
Challenges in natural product-based drug discovery assisted with in silico-based methods. National Institutes of Health. [Link]
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The challenges involved in modeling toxicity data in silico: a review. PubMed. [Link]
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Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Publishing. [Link]
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Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers. MDPI. [Link]
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- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 3-(Methylamino)quinoxaline-2-carboxamide
Executive Summary & Chemical Context
3-(Methylamino)quinoxaline-2-carboxamide is a nitrogen-rich heterocyclic compound, typically utilized as a pharmaceutical intermediate or bioactive scaffold (e.g., in kinase inhibitor or antibiotic research).[1] Structurally, it possesses a quinoxaline core with both amine and amide functionalities.
Operational Hazard Class: While specific GHS data for this exact derivative may be limited in public databases, its structural analogs (quinoxaline-2-carboxamides) are frequently classified as Acute Toxins (Oral) and Skin/Eye Irritants . Furthermore, the quinoxaline moiety is a known DNA intercalator, necessitating its handling as a High Potency Compound (HPC) until proven otherwise.
Core Disposal Directive: Do not attempt in-lab chemical deactivation (e.g., bleach oxidation) as this may generate toxic chlorinated byproducts. The only validated disposal route is high-temperature incineration via a licensed hazardous waste facility.
Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream. This compound does not typically fall under the EPA's "P-List" (acutely hazardous) or "U-List" (toxic) by specific name, but it must be managed as RCRA Hazardous Waste based on toxicity characteristics.
| Property | Classification Criteria | Operational Implication |
| RCRA Status | Non-listed (Default to D001 if flammable solvent present; otherwise Toxic/Irritant ) | Must be segregated from general refuse and sewer systems. |
| Chemical Nature | Nitrogen-Heterocycle (High NOx potential) | Requires incineration with scrubbers. Do not mix with strong oxidizers. |
| Physical State | Solid (typically) or Solution (DMSO/Methanol) | Segregate solids from liquids to lower disposal costs and prevent leaks. |
| Bioactivity | Potential DNA Intercalator | Handle as Cytotoxic/Genotoxic waste. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the material is stable for transport and storage.
-
Quenching (Reaction Mixtures): If the compound is in a reaction mixture with residual reagents (e.g., thionyl chloride, excess amines), quench carefully before transferring to the waste container.
-
Protocol: Cool the mixture to 0°C. Add saturated aqueous NaHCO₃ dropwise until gas evolution ceases.
-
-
Solvent Compatibility: Ensure the carrier solvent (if liquid) is compatible with HDPE containers. Avoid storing in chlorinated solvents if possible, as this increases disposal costs.
Phase 2: Segregation & Packaging
Objective: Prevent cross-reactivity and ensure regulatory compliance.
-
Solid Waste (Pure Compound/Contaminated PPE):
-
Container: Wide-mouth HDPE jar or double-lined biohazard bag (if trace amounts).
-
Labeling: "Hazardous Waste - Solid - Toxic." List constituent: "3-(Methylamino)quinoxaline-2-carboxamide."
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
Stream: Organic Waste - High Nitrogen.
-
Container: Amber glass (if light sensitive) or HDPE carboy.
-
Restriction: Do NOT mix with acidic waste streams (risk of exotherm or precipitation) or oxidizers (risk of reaction with the amine).
-
Phase 3: Labeling & Handoff
Objective: Chain of custody.
-
Tagging: Apply a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Dates: Mark the "Start Date" (when waste accumulation began) and "Fill Date" (when full).
-
Storage: Store in a Satellite Accumulation Area (SAA) within the lab until pickup. Ensure secondary containment (tray) is used.
Logical Disposal Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of 3-(Methylamino)quinoxaline-2-carboxamide, ensuring no critical safety checks are missed.
Figure 1: Decision tree for the safe disposal of amino-quinoxaline derivatives, prioritizing segregation based on physical state and chemical reactivity.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[2]
| Scenario | Immediate Action | Decontamination Protocol |
| Powder Spill | Evacuate area. Don PPE (Double nitrile gloves, N95/P100 respirator, Tyvek suit). | Gently cover with wet paper towels to prevent dust. Scoop into a waste container. Wash area with soap and water.[2][3][4] |
| Liquid Spill | Extinguish ignition sources. Ventilate. | Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust). Place in a sealed container. |
| Skin Contact | Remove contaminated clothing immediately.[5] | Flush skin with water for 15 minutes.[3][4] Seek medical attention (SDS Section 4). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (2024). Quinoxaline-2-carboxylic acid Derivatives - Safety and Hazards Summary. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
